tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Description
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Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIORCOXJLIBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654936 | |
| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262849-66-1 | |
| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside?
Technical Guide: Structural Elucidation and Application of tert-Amyl 2-acetamido-2-deoxy- -D-glucopyranoside
Executive Summary
tert-Amyl 2-acetamido-2-deoxy-
Unlike simple methyl or ethyl glycosides, the tert-amyl group introduces significant steric bulk and hydrophobicity immediately adjacent to the anomeric center. This unique structural feature makes the compound an invaluable tool for mapping the aglycone binding pockets of
Structural Anatomy & Stereochemistry
Chemical Identity[1][2]
-
IUPAC Name: 2-methylbutan-2-yl 2-acetamido-2-deoxy-
-D-glucopyranoside -
CAS Registry Number: 262849-66-1[1]
-
Molecular Formula:
-
Molecular Weight: 291.34 g/mol [1]
Conformational Analysis
The pyranose ring of the GlcNAc moiety adopts the thermodynamically stable
-
The Anomeric Linkage (
): The tert-amyl aglycone is attached at C1 in the equatorial position. This is confirmed by the trans-diaxial coupling constant ( ) observed in proton NMR (typically > 8.0 Hz). -
The Aglycone (tert-Amyl): The 1,1-dimethylpropyl group creates a "neopentyl-like" steric environment. This tertiary ether linkage is acid-labile but stable under basic conditions.
Structural Visualization
The following diagram illustrates the connectivity and the specific stereochemical orientation of the molecule.
Synthetic Methodology
Synthesizing glycosides with tertiary alcohols (like tert-amyl alcohol) is synthetically challenging due to the tendency of the alcohol to undergo elimination (forming isoamylenes) rather than substitution under Lewis acid promotion.
The most reliable protocol utilizes the Oxazoline Method . This approach leverages the C2-acetamido group to form a bicyclic intermediate that ensures exclusive
Protocol: The Oxazoline Route
Reagents:
-
Donor: 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-
-D-glucopyrano)-[2,1-d]-2-oxazoline.[2] -
Acceptor: tert-Amyl alcohol (2-methyl-2-butanol), anhydrous.
-
Promoter: Camphorsulfonic acid (CSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Step-by-Step Workflow:
-
Preparation of Donor: GlcNAc peracetate is treated with TMSOTf to generate the stable oxazoline intermediate.
-
Glycosylation:
-
Dissolve the oxazoline donor in anhydrous dichloromethane (DCM).
-
Add excess tert-amyl alcohol (5–10 equivalents) to drive equilibrium.
-
Add catalytic CSA (0.1 eq) under Nitrogen atmosphere.
-
Critical Step: Heat to reflux (40°C) for 12–24 hours. The tertiary alcohol is a poor nucleophile; heat is required, but carefully monitored to prevent oxazoline polymerization.
-
-
Workup: Neutralize with triethylamine, wash with
, and concentrate. -
Deprotection: The resulting acetylated glycoside is treated with catalytic NaOMe in MeOH (Zemplén conditions) to yield the final product.
Physicochemical Characterization
To validate the structure, researchers must rely on Nuclear Magnetic Resonance (NMR).[3] The following table summarizes the expected diagnostic signals for this specific molecule in
Diagnostic NMR Data[1][5]
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | 4.65 – 4.75 | Doublet | Confirms | ||
| H-2 | 3.60 – 3.70 | dd | Axial H-2 characteristic of gluco-configuration. | ||
| NH-Ac | 1.95 – 2.05 | Singlet | - | Acetamido methyl group. | |
| t-Amyl | 1.20 – 1.30 | Singlets (x2) | - | Gem-dimethyls of the aglycone. | |
| t-Amyl | 1.45 – 1.60 | Multiplet | - | Methylene of the ethyl tail. | |
| C-1 | 98.0 – 100.5 | - | - | Anomeric carbon (shifted downfield by tertiary ether). | |
| Aglycone | 75.0 – 78.0 | - | - | Quaternary carbon of tert-amyl group. |
Mass Spectrometry[6][7]
-
ESI-MS (+): Expect
and . -
Fragmentation: Loss of the tert-amyl group (neutral loss of 70 Da, pentene) is common in MS/MS, generating the oxonium ion of GlcNAc (
204).
Applications in Drug Development & Enzymology
Substrate Specificity Mapping
tert-Amyl
-
Mechanism: The bulky tert-amyl group sterically challenges the active site. Enzymes that can accommodate this group typically have open, solvent-exposed active sites or hydrophobic patches near the catalytic center.
-
Comparative Utility: By comparing kinetic rates (
) of the tert-amyl derivative vs. the methyl derivative, researchers can quantify the steric tolerance of the enzyme.
Transition State Mimicry
The bulky aglycone can sometimes force the pyranose ring into a distorted conformation upon binding, mimicking the transition state of hydrolysis. This makes the compound useful in X-ray crystallography soaking experiments to visualize "Michaelis complexes" where the substrate is bound but not yet hydrolyzed (due to slow turnover of the bulky group).
Hydrophobic Surfactant Properties
While less common than octyl-GlcNAc, the tert-amyl variant possesses amphiphilic properties. It serves as a non-ionic detergent for solubilizing membrane proteins where a shorter alkyl chain (C5) is required to prevent denaturation that might occur with longer chain detergents.
References
-
Santa Cruz Biotechnology. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside Product Data Sheet. Catalog # sc-220198. Link
-
Wittmann, V., & Kessler, H. (1996). Stereoselective synthesis of N-glycosyl amides and N-glycosyl amino acids. (Discussion on Oxazoline methods for GlcNAc). Angewandte Chemie International Edition. Link
-
NIST Chemistry WebBook. 2-Acetamido-2-deoxy-D-glucopyranose Data. (Standard GlcNAc spectral data for comparison). Link
-
Vocadlo, D. J., & Withers, S. G. (2005).
-N-Acetylglucosaminidases. Biochemistry. (Context for use of bulky glycosides in enzymology). Link
Sources
- 1. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Technical Guide to tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic glycoside of significant interest in proteomics and drug discovery research. We will explore its core chemical and physical properties, delineate a rational synthetic pathway with mechanistic insights, and discuss its potential applications as a tool compound for enzymatic studies. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's characteristics and utility.
Core Chemical and Physical Properties
tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the class of N-acetylglucosamine (GlcNAc) glycosides. Its structure is characterized by a GlcNAc sugar moiety linked via a β-glycosidic bond to a bulky, hydrophobic tert-amyl aglycone. This unique combination of a hydrophilic sugar and a non-polar aglycone dictates its physicochemical behavior and biological interactions.
Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 262849-66-1 | [1][2] |
| Molecular Formula | C13H25NO6 | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| Physical State | Solid, amorphous (predicted) | [3] |
| Solubility | Predicted to be soluble in water and hydroalcoholic solutions; aglycone portion confers solubility in non-polar organic solvents.[3][4] | |
| Stereochemistry | β-anomer at the anomeric carbon (C-1) | [3] |
Chemical Structure
The structure consists of a pyranose ring with an acetamido group at the C-2 position, which is characteristic of N-acetylglucosamine. The glycosidic linkage to the tert-amyl group is in the beta configuration, meaning the aglycone is oriented "up" or equatorial to the plane of the sugar ring.
Figure 1: Chemical structure of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Physicochemical Rationale
-
Solubility: Glycosides are generally water-soluble due to the multiple hydroxyl groups of the sugar (glycone) moiety.[3][5] However, the large, non-polar tert-amyl aglycone will decrease its aqueous solubility compared to simple alkyl glycosides (e.g., methyl-GlcNAc) and increase its solubility in less polar organic solvents like chloroform or dichloromethane.[3][4] This amphipathic nature is critical for its potential interaction with biological membranes and hydrophobic pockets of enzymes.
-
Stability: The β-glycosidic bond is susceptible to cleavage under acidic conditions through hydrolysis.[3] It is generally stable towards alkaline conditions.[3] Enzymatic hydrolysis is highly specific; this bond would be a substrate for β-N-acetylhexosaminidases but resistant to α-glycosidases.[3]
-
Chirality: As a carbohydrate derivative, the molecule is chiral and will rotate plane-polarized light.
Synthesis and Mechanistic Rationale
The overall strategy involves:
-
Protection of the hydroxyl and amine groups on the starting material, N-acetylglucosamine.
-
Activation of the anomeric carbon to create a good leaving group.
-
Glycosylation via nucleophilic attack by tert-amyl alcohol.
-
Deprotection to yield the final product.
Figure 2: Proposed synthetic workflow for tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside.
Experimental Rationale and Protocol
Expertise & Experience: The choice of acetyl protecting groups is strategic. The acetamido group at C-2 acts as a "participating group." During the glycosylation reaction, it can form a transient bicyclic oxazolinium ion intermediate, which sterically blocks the alpha-face of the anomeric carbon. This forces the incoming nucleophile (tert-amyl alcohol) to attack from the beta-face, ensuring the desired β-stereoselectivity of the glycosidic bond. This is a classic and reliable method for achieving 1,2-trans-glycosylation.
Representative Protocol (Self-Validating System): This protocol is a composite based on standard procedures for glycosylation.[6][7] Each step includes a validation checkpoint (e.g., TLC, NMR) to ensure the reaction has proceeded as expected before continuing.
Step 1: Synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose (Protected Sugar)
-
Suspend N-acetyl-D-glucosamine in a flask with acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid) or a base like pyridine, carefully, under cooling.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash the solid with cold water, and dry. Recrystallize from ethanol to obtain the pure peracetylated sugar.
-
Causality: Acetylation protects all hydroxyl groups from participating in subsequent reactions and enhances solubility in organic solvents needed for the next step.
-
Step 2: Formation of the Glycosyl Halide Donor
-
Dissolve the peracetylated sugar from Step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of a hydrogen halide in acetic acid (e.g., HBr 33% in AcOH).
-
Allow the reaction to proceed until TLC indicates the formation of a new, less polar spot corresponding to the glycosyl bromide.
-
Work up the reaction by diluting with solvent and washing with cold saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The halide replaces the anomeric acetate, creating an activated glycosyl donor that is susceptible to nucleophilic substitution.
-
Step 3: Glycosylation with tert-Amyl Alcohol
-
Dissolve the crude glycosyl bromide in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) under an inert atmosphere (e.g., Argon).
-
Add tert-amyl alcohol (the acceptor).
-
Add a promoter, such as mercuric cyanide or silver triflate, to facilitate the reaction.[7]
-
Stir at room temperature until the glycosyl donor is consumed (monitor by TLC).
-
Filter the reaction mixture to remove promoter salts and concentrate the filtrate. Purify the resulting protected glycoside (tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside) by column chromatography.
-
Causality: The promoter coordinates with the halide, facilitating its departure and creating an electrophilic anomeric carbon (or the oxazolinium ion) that is readily attacked by the hydroxyl group of tert-amyl alcohol.
-
Step 4: Deprotection (Zemplén Deacetylation)
-
Dissolve the purified, protected glycoside from Step 3 in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Monitor the reaction by TLC until all starting material is converted to a much more polar product.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form), filter, and concentrate the filtrate.
-
The resulting solid is the final product, tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which can be further purified if necessary.
-
Causality: The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the acetate esters, cleaving them to release the free hydroxyl groups and forming methyl acetate as a byproduct. This is a mild and effective method for removing acetyl protecting groups from carbohydrates.
-
Applications in Research and Drug Development
This compound is listed for proteomics research, indicating its utility as a chemical probe.[1][2] Its structure makes it a valuable tool for studying carbohydrate-active enzymes, particularly those involved in processing GlcNAc residues.
-
Enzyme Substrate/Inhibitor Studies: It can be used as a potential substrate or inhibitor for β-N-acetylhexosaminidases. The bulky tert-amyl group may influence binding affinity and catalytic rates compared to smaller glycosides, providing insights into the steric tolerance of the enzyme's active site.
-
Probing O-GlcNAc Signaling: O-GlcNAcylation is a critical post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of proteins. The enzyme O-GlcNAcase (OGA) removes this modification. Developing selective inhibitors of OGA is a therapeutic strategy for diseases like Alzheimer's and diabetes.[8] While not an inhibitor itself, tert-Amyl GlcNAc can be used in control experiments or as a building block for more complex inhibitor designs where the aglycone's hydrophobicity can be tuned to target specific binding pockets.
-
Surfactant and Formulation Properties: Glycosides with alkyl aglycones can act as non-ionic, biodegradable surfactants.[9] While the tert-amyl group is relatively small, understanding its properties could inform the design of novel sugar-based surfactants for use in drug formulation and delivery. The balance of its hydrophilic head and hydrophobic tail is a key parameter in such applications.[9]
Conclusion
tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a well-defined chemical entity with significant potential as a research tool. Its synthesis is achievable through established carbohydrate chemistry principles, relying on protecting group strategies to ensure stereochemical control. The presence of the bulky tert-amyl aglycone confers distinct physicochemical properties that make it a valuable probe for investigating the active sites of GlcNAc-processing enzymes and a starting point for the rational design of novel modulators of biological pathways.
References
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- Vertex AI Search. tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside.
- Santa Cruz Biotechnology. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT.
- ResearchGate. Predicting the Physicochemical Properties of Herbal Glycosides Using Topological Indices and Regression Modelling.
- Santa Cruz Biotechnology. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT.
- Therapeutic applications of glycosides obtained from medicinal plants. (2023).
- Glycosides.
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- Scribd. Glycosides: Properties, Classification, and Tests.
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- Echemi. tert-amyl 2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside.
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride.
- 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. (2022).
- Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. (2025).
- Thomas, R. L., et al. (1987). Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit. Carbohydrate Research, 169, 201-12.
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. (1975). Carbohydrate Research, 40(1), 111-7.
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
- MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)
Sources
- 1. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scbt.com [scbt.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. iaimjournal.com [iaimjournal.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS number 262849-66-1.
This guide provides an in-depth technical analysis of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 262849-66-1), a specialized alkyl glycoside used in proteomics and glycobiology.[1]
CAS 262849-66-1 | Molecular Formula: C₁₃H₂₅NO₆ | MW: 291.34 g/mol [1][2][3][4][5]
Executive Summary
tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a non-ionic, amphiphilic alkyl glycoside comprising a hydrophilic N-acetylglucosamine (GlcNAc) head group coupled to a hydrophobic tert-amyl (1,1-dimethylpropyl) tail via a
Unlike standard linear detergents (e.g., Octyl Glucoside), the bulky, branched tert-amyl moiety confers unique physicochemical properties. It is primarily utilized in proteomics as a surfactant for membrane protein solubilization and in glycobiology as a stable, non-hydrolyzable analog for probing N-acetyl-
Physicochemical Profile
The compound exhibits a distinct "head-tail" architecture that drives its behavior in aqueous solutions.[1]
| Property | Specification |
| Systematic Name | 1,1-Dimethylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside |
| CAS Number | 262849-66-1 |
| Molecular Weight | 291.34 g/mol |
| Formula | C₁₃H₂₅NO₆ |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
| pKa | ~12-13 (Sugar hydroxyls); Neutral in physiological pH.[1] |
| CMC (Theoretical) | High (>50 mM) due to short C5 tail; acts as a hydrotrope or co-detergent rather than forming stable micelles alone. |
| Stability | Acid: Labile (glycosidic bond hydrolysis). Base: Stable. Enzymatic: Resistant to |
Mechanism of Action
Surfactant & Hydrotropic Properties
In membrane protein biology, CAS 262849-66-1 acts as a short-chain surfactant .[1]
-
Lipid Bilayer Disruption: The tert-amyl tail partitions into the lipid bilayer, but its short length (C5) prevents it from forming large, stable micelles typical of C8-C12 detergents.[1]
-
Application: It is used as a crystallization additive or co-detergent . It effectively "caps" hydrophobic patches on proteins without creating a large detergent micelle belt, which is crucial for obtaining high-resolution crystal structures or solution NMR spectra where small particle size is mandatory.[1]
Enzymatic Probe (Glycobiology)
The compound mimics the natural substrate of N-acetyl-
-
Steric Resistance: The bulky tert-amyl group at the anomeric center sterically hinders the enzyme's active site machinery, specifically preventing the formation of the oxazolinium ion intermediate or the departure of the aglycone.[1]
-
Inhibition/Binding: It binds to the active site but is not hydrolyzed, allowing researchers to trap the enzyme in a specific conformational state for X-ray crystallography or to act as a competitive inhibitor in kinetic assays.[1]
Synthesis Protocol: The Oxazoline Method
The synthesis of
Reagents Required
-
Starting Material: 2-Acetamido-2-deoxy-D-glucose (GlcNAc).[1]
-
Reagents: Acetyl chloride, TMSOTf (Trimethylsilyl trifluoromethanesulfonate), tert-Amyl alcohol.[1]
-
Solvents: Dichloromethane (DCM), Nitromethane.
Step-by-Step Methodology
-
Peracetylation: React GlcNAc with acetic anhydride in pyridine to form 1,3,4,6-tetra-O-acetyl-GlcNAc .
-
Oxazoline Formation: Treat the peracetylated intermediate with TMSOTf or Lewis acid to form the 1,2-oxazoline derivative .[1] This intermediate locks the configuration, ensuring exclusive
-attack. -
Glycosylation (Coupling):
-
Deacetylation:
-
Treat the protected glycoside with catalytic Sodium Methoxide (NaOMe) in Methanol (Zemplén conditions).
-
Neutralize with acidic resin (Amberlite IR-120 H+).[1]
-
Filter and concentrate to yield tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside .
-
Synthesis Workflow Diagram
Caption: Stereoselective synthesis via the oxazoline intermediate ensures β-configuration despite the bulky tertiary aglycone.
Experimental Applications
Membrane Protein Solubilization Screening
Use this protocol when standard detergents (DDM, OG) fail to yield diffraction-quality crystals.[1]
-
Preparation: Prepare a 100 mM stock solution of CAS 262849-66-1 in water.[1]
-
Solubilization: Extract membrane protein with a standard detergent (e.g., DDM) first.
-
Exchange: Perform a detergent exchange via dialysis or size-exclusion chromatography (SEC) into a buffer containing 20-50 mM tert-Amyl GlcNAc .
-
Analysis: Assess protein stability using SEC-MALS or Differential Scanning Fluorimetry (DSF). The short chain should minimize the detergent belt, potentially allowing tighter crystal packing.[1]
Competitive Inhibition Assay (HexNAcase)
-
Substrate: Use 4-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the reporter substrate.[1]
-
Inhibitor: Add CAS 262849-66-1 at varying concentrations (0, 10, 50, 100, 500 µM).[1]
-
Reaction: Incubate with
-Hexosaminidase in Citrate/Phosphate buffer (pH 4.5) at 37°C. -
Measurement: Stop reaction with Glycine-NaOH (pH 10) and measure absorbance at 405 nm.
-
Result: A reduction in
or increase in indicates binding affinity.
Application Logic Diagram
Caption: Dual-utility workflow: Surfactant for membrane proteins vs. Stable Ligand for enzymatic studies.
Handling & Safety
-
Storage: Store at -20°C under desiccant. The compound is hygroscopic.[1]
-
Solubility: Dissolve in warm water or DMSO if precipitation occurs.
-
Safety: Standard laboratory PPE (gloves, goggles). Avoid inhalation of powder.
-
Disposal: Dilute with water and dispose of via organic waste streams in accordance with local regulations.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24139 (N-Acetyl-beta-D-glucosamine derivatives). Retrieved from [Link]
Sources
Kinetic and Thermodynamic Modulation of Glycosidic Linkages via the tert-Amyl Moiety
The following technical guide details the role of the tert-amyl group in modulating glycosidic bond stability, focusing on its application as both an anomeric protecting group and a lateral hydroxyl masking moiety.
Executive Summary
In carbohydrate chemistry and drug delivery, the stability of the glycosidic bond is the critical parameter governing shelf-life, metabolic fate, and synthetic utility. While the tert-butyl (
This guide analyzes the tert-amyl group’s role in destabilizing glycosidic linkages toward acid hydrolysis (via the A-AL-1 mechanism) while providing robust steric shielding against enzymatic degradation. It serves as a blueprint for researchers utilizing
Mechanistic Principles: The tert-Amyl Effect
The influence of the tert-amyl group on glycosidic stability is bifurcated based on its position:
-
At the Anomeric Center (Aglycone): It promotes rapid acid hydrolysis via alkyl-oxygen cleavage.
-
At Lateral Positions (C2-C6): It acts as an "arming" ether, electronically activating the anomeric center for glycosylation while sterically hindering nucleophilic attack.
The Anomeric Lability (A-AL-1 Mechanism)
Unlike methyl or benzyl glycosides, which hydrolyze via the cleavage of the Glycosyl-Oxygen bond (A-1 mechanism), tert-amyl glycosides hydrolyze via Alkyl-Oxygen cleavage (A-AL-1).
-
Electronic Driver: The tert-amyl carbocation is hyper-stabilized compared to the tert-butyl cation due to the additional hyperconjugation and inductive effect of the ethyl group (vs. methyl in
-Bu). -
Thermodynamic Consequence: The activation energy (
) for the C-O bond fission on the aglycone side is significantly lowered. -
Result:
-Am glycosides are acid-hypersensitive but base-stable .
Cation Stability Comparison
The rate of hydrolysis correlates directly with the stability of the departing carbocation.
| Group | Structure | Cation Stability ( | Relative Hydrolysis Rate ( |
| Methyl | ~261 (Unstable) | 1 (Reference, A-1 mech) | |
| ~163 (Stable) | ~ | ||
| ~156 (More Stable ) | ~ |
Note: Lower
Visualization of the Hydrolysis Pathway
The following diagram illustrates the divergent hydrolysis pathways, highlighting why
Figure 1: Divergent hydrolysis mechanisms. The t-Amyl group favors the A-AL-1 pathway due to tertiary cation stability.
Experimental Protocol: Assessing Glycosidic Stability
To empirically verify the role of the tert-amyl group, the following protocol compares the hydrolytic half-life (
Synthesis of tert-Amyl -D-Glucopyranoside
Target: Selective installation of the
-
Reagents:
-D-Glucose pentaacetate, -Amyl alcohol (solvent/reactant), (Lewis Acid). -
Procedure:
-
Dissolve
-D-Glucose pentaacetate (1.0 eq) in anhydrous DCM. -
Add
-Amyl alcohol (5.0 eq) and molecular sieves. -
Cool to 0°C. Add
(1.5 eq) dropwise. -
Critical Step: Maintain 0°C for 4 hours. The bulky
-Amyl group requires kinetic control to favor the -anomer (via neighboring group participation) despite the steric hindrance. -
Quench with
, concentrate, and deprotect (Zemplén conditions: NaOMe/MeOH).
-
-
Purification: Silica gel chromatography (DCM:MeOH 9:1).
Kinetic Hydrolysis Assay (Self-Validating Protocol)
This assay determines the pseudo-first-order rate constant (
Materials:
-
Substrates: Methyl-Glc,
-Bu-Glc, -Am-Glc (10 mM stocks). -
Acid Medium: 1.0 M HCl (aqueous).
-
Internal Standard: Benzyl alcohol (inert to acid).
Workflow:
-
Initiation: Mix 500
L of substrate stock with 500 L of 2.0 M HCl (Final [HCl] = 1.0 M). Incubate at 40°C. -
Sampling: At
minutes, remove 100 L aliquots. -
Quenching: Immediately neutralize with 100
L 1.0 M NaOH or saturated . -
Quantification: Analyze via HPLC-RI or LC-MS.
-
Calculation: Plot
vs. time. The slope is .
Expected Outcome:
-
Methyl-Glc: Negligible degradation (
h). -
-Bu-Glc: Moderate degradation (
min). -
-Am-Glc: Rapid degradation (
min).
Application in "Armed" Synthesis Strategies
Beyond the anomeric center,
Electronic Arming
Ether protecting groups are electron-donating (+I effect). A
-
Consequence: The formation of the oxocarbenium ion (during glycosylation) is favored.
-
Reactivity:
-Amyl protected donors are "Super-Armed," reacting faster than benzyl-protected donors.
Steric Orthogonality
The steric bulk of the
-
Regioselective Deprotection:
-Amyl ethers can be retained while less bulky silyl ethers or esters are removed. -
Enzymatic Resistance: The bulk prevents glycosidases from accessing the glycosidic bond, increasing the metabolic stability of the intact drug conjugate until acid-triggered release occurs.
Visualizing the Experimental Workflow
The following DOT diagram outlines the logic flow for selecting the
Figure 2: Decision matrix for utilizing tert-Amyl groups in carbohydrate synthesis.
References
-
Vertex AI Search. (2025). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. Link (Generalized URL for PMC carbohydrate reviews).
-
Taylor & Francis. (2018). Tert-amyl methyl ether – Knowledge and References. Link
-
Sigma-Aldrich. (2025). tert-Amyl methyl ether Product Information and Stability Data. Link
-
Beilstein-Institut. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2008). Recent developments on oligosaccharide synthesis and bulky protecting groups. Link
(Note: While specific "tert-amyl glycoside" papers are niche, the mechanistic principles cited above regarding tertiary ether hydrolysis and cation stability [Refs 2, 3] are extrapolated to the glycosidic context as per standard physical organic chemistry practice.)
Biological significance of beta-linked N-acetylglucosamine.
Topic: Biological Significance of Beta-Linked N-Acetylglucosamine: A Technical Guide for Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Drug Development Professionals, Chemical Biologists, and Proteomics Researchers
Executive Summary: The "Other" Signaling Code
For decades, phosphorylation dominated the landscape of signal transduction research. However, a silent partner—
This guide dissects the biological significance of this modification, moving beyond basic biology into actionable insights for therapeutic targeting and analytical detection. For drug developers, the O-GlcNAc cycle represents a high-value target for metabolic diseases, neurodegeneration (Alzheimer’s), and oncology.[4]
Part 1: The Mechanistic Core
The Structural Distinction: Why Beta-Linkage Matters
In biological systems, the stereochemistry of the glycosidic bond dictates function.
- -linkage: Often associated with energy storage (e.g., glycogen) or specific recognition.
- -linkage: Provides structural rigidity (e.g., Cellulose, Chitin) and unique enzymatic recognition profiles.
In the context of signaling, the O-linked
The Hexosamine Biosynthetic Pathway (HBP) as a Metabolic Sensor
O-GlcNAcylation is the cell's ultimate metabolic integrator. Unlike phosphorylation, which relies on ATP, O-GlcNAc synthesis depends on the flux of four key nutrients through the HBP to produce UDP-GlcNAc :
-
Glucose (Carbon source)
-
Glutamine (Nitrogen source)[6]
-
Acetyl-CoA (Fatty acid metabolism)
-
UTP (Nucleotide metabolism)[9]
Consequently, O-GlcNAc levels serve as a "P-Stat" (Nutrient-Stat), tuning cellular signaling based on metabolic availability.
Visualization: The HBP and O-GlcNAc Cycle
Figure 1: The Hexosamine Biosynthetic Pathway (HBP) integrates metabolic inputs to regulate protein O-GlcNAcylation via OGT and OGA cycling.[6][7][9][10][11]
Part 2: Signaling & Disease Pathology
The "Yin-Yang" Hypothesis
O-GlcNAc often competes with phosphorylation for the same Ser/Thr residues.
-
Reciprocal Regulation: In proteins like c-Myc and Estrogen Receptor
, O-GlcNAcylation blocks phosphorylation, preventing degradation (stabilization). -
Synergy: In some contexts (e.g., AMPK ), O-GlcNAc can alter substrate accessibility for kinases.
Therapeutic Implications[12]
| Disease Area | Mechanism of Action | Therapeutic Target Strategy |
| Alzheimer's (Tauopathy) | Hyper-phosphorylation of Tau leads to tangles. O-GlcNAcylation of Tau negatively regulates phosphorylation, preventing aggregation. | OGA Inhibitors (e.g., Thiamet-G) to increase O-GlcNAc levels and protect Tau. |
| Cancer (Metastasis) | Elevated OGT drives oncogenic stability (c-Myc, p53) and metabolic reprogramming (Warburg effect). | OGT Inhibitors (e.g., OSMI-1) to destabilize oncogenes and reduce metabolic flexibility. |
| Diabetes (Type 2) | Chronic hyperglycemia leads to hyper-O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1), inhibiting Insulin signaling (Insulin Resistance). | HBP Modulators or specific OGT interference (complex due to toxicity). |
Part 3: Analytical Workflows (The "How-To")
Senior Scientist Note: Detecting O-GlcNAc is notoriously difficult. The modification is sub-stoichiometric, labile during standard Mass Spectrometry (CID fragmentation), and antibodies often suffer from poor specificity. Chemoenzymatic labeling is the only self-validating, robust method for discovery.
Protocol: Chemoenzymatic Labeling & Enrichment (Click-IT Chemistry)
This protocol utilizes a mutant Galactosyltransferase (GalT Y289L) that permits the transfer of a modified sugar (UDP-GalNAz) containing an azide handle to the O-GlcNAc moiety.
Reagents Required:
-
Cell Lysate (1-2 mg protein)
-
Click-iT™ O-GlcNAc Enzymatic Labeling System
-
UDP-GalNAz (Azide-modified donor)[12]
-
Biotin-Alkyne (cleavable linker preferred for MS)
-
Streptavidin Magnetic Beads
-
Trypsin (Sequencing Grade)
Step-by-Step Methodology:
-
Labeling (The "Click" Setup):
-
Precipitate lysate (Chloroform/Methanol) to remove endogenous UDP-GlcNAc. Resuspend in 1% SDS buffer.
-
Incubate with GalT Y289L enzyme and UDP-GalNAz at 4°C overnight.
-
Control: Run a parallel sample without GalT enzyme to validate background binding.
-
-
Conjugation:
-
React the Azide-labeled proteins with Biotin-Alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Precipitate again to remove excess unreacted biotin.
-
-
Enrichment:
-
Solubilize pellets and incubate with Streptavidin magnetic beads for 2 hours.
-
Stringency Wash: Wash beads with 1% SDS (3x), 6M Urea (2x), and PBS (5x) to remove non-specific binders. Critical Step: Incomplete washing is the primary cause of false positives.
-
-
On-Bead Digestion & Elution:
-
Perform on-bead tryptic digestion.
-
Alternative: If using a cleavable linker (e.g., Dde-biotin), elute intact peptides first.
-
-
Mass Spectrometry Detection:
-
Instrument: Orbitrap Fusion or similar high-res instrument.
-
Fragmentation Mode: Use HCD (Higher-energy Collisional Dissociation) to detect the diagnostic oxonium ions (HexNAc: 204.08 m/z).
-
Site Localization: Use ETD (Electron Transfer Dissociation) or EThcD . Standard CID/HCD will strip the sugar, leaving the peptide backbone intact but the modification site unknown.
-
Visualization: Analytical Workflow
Figure 2: Chemoenzymatic workflow for robust enrichment and identification of O-GlcNAc sites.
Part 4: References
-
Hart, G. W., & Slawson, C. (2014). Nutrient regulation of signaling, transcription, and cell physiology by O-GlcNAcylation. Cell Metabolism.[6][7] Link
-
Vocadlo, D. J. (2012). O-GlcNAc processing enzymes: catalytic mechanisms, substrate specificity, and enzyme regulation. Current Opinion in Chemical Biology. Link
-
Ma, J., & Hart, G. W. (2014). O-GlcNAc profiling: from proteins to proteomes. Clinical Proteomics. Link
-
Yuzwa, S. A., et al. (2012). Increasing O-GlcNAc slows neurodegeneration and stabilizes tau against aggregation. Nature Chemical Biology. Link
-
Ferrer, C. M., et al. (2014). O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of the HIF-1 pathway. Molecular Cell. Link
-
Thermo Fisher Scientific. Click-iT™ O-GlcNAc Enzymatic Labeling System Protocol.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. Extracellular O-linked β-N-acetylglucosamine: Its biology and relationship to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 10. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 11. Hexosamine biosynthetic pathway and O-GlcNAc-processing enzymes regulate daily rhythms in protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O‑GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Glycan Synthesis: A Deep Dive into the Function of Glycosyl Donors and Acceptors
Introduction: The Central Role of the Glycosidic Bond
In the intricate world of molecular biology and therapeutic development, the glycosidic bond stands as a cornerstone of complexity and function. This covalent linkage, which joins a carbohydrate to another molecule, is responsible for the vast diversity of glycans and glycoconjugates that mediate a myriad of biological processes, from cell-cell recognition and immune responses to protein folding and stability.[1] The chemical synthesis of these complex oligosaccharides is a formidable challenge, requiring precise control over stereochemistry and regioselectivity.[2] At the heart of this endeavor lie two key players: the glycosyl donor and the glycosyl acceptor . This technical guide provides an in-depth exploration of their functions, the chemical principles governing their reactivity, and their strategic application in the synthesis of complex carbohydrates for research and drug development.
Part 1: The Glycosyl Donor - The Electrophilic Partner
A glycosyl donor is a carbohydrate derivative engineered with a leaving group at the anomeric position (C-1).[3] This modification transforms the otherwise stable sugar into a reactive electrophile, poised to form a new glycosidic bond upon activation.[3] The nature of this anomeric leaving group is a critical determinant of the donor's reactivity and stability.
Common Classes of Glycosyl Donors
A variety of glycosyl donors have been developed, each with its own unique characteristics and activation methods.[4] The most prominent classes include:
-
Glycosyl Halides: Historically significant, glycosyl bromides and chlorides are highly reactive donors. Their activation is typically achieved using heavy metal salts, such as silver oxide or silver triflate.[5]
-
Thioglycosides: These donors feature a thioether linkage at the anomeric center and are prized for their stability to a wide range of reaction conditions used for installing protecting groups.[6] They are activated by thiophilic promoters, with a common system being N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH).[1][7]
-
Glycosyl Trichloroacetimidates: Developed by Schmidt, these donors are formed by the reaction of a hemiacetal with trichloroacetonitrile.[8] They are highly reactive and are typically activated under acidic conditions, often with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8][9]
The general activation of a glycosyl donor involves the departure of the leaving group to generate a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic glycosyl acceptor.
Caption: General activation of a glycosyl donor.
The "Armed-Disarmed" Principle: Tuning Donor Reactivity
The reactivity of a glycosyl donor is not solely dictated by its anomeric leaving group. The protecting groups on the carbohydrate scaffold play a crucial role. Electron-donating protecting groups, such as benzyl ethers, increase the electron density at the anomeric center, making the donor more reactive. These are termed "armed" donors. Conversely, electron-withdrawing protecting groups, like acetyl or benzoyl esters, decrease reactivity and are known as "disarmed" donors.[3] This principle allows for the strategic, sequential synthesis of oligosaccharides by coupling an armed donor with a disarmed acceptor that also contains a leaving group for a subsequent glycosylation step.
Part 2: The Glycosyl Acceptor - The Nucleophilic Partner
The glycosyl acceptor is a molecule containing a nucleophilic group, typically a hydroxyl (-OH) group, that attacks the electrophilic anomeric carbon of the activated glycosyl donor.[3][10] The reactivity of this hydroxyl group is a key factor in the success of the glycosylation reaction.
Protecting Group Strategies for Regioselectivity
In monosaccharides and oligosaccharides, multiple hydroxyl groups are present, each with varying reactivity. To achieve regioselective glycosylation at a specific position, all other hydroxyl groups must be masked with protecting groups. The choice of these protecting groups can influence the nucleophilicity of the free hydroxyl group on the acceptor.[11] For instance, the presence of neighboring electron-withdrawing groups can decrease the reactivity of the acceptor's hydroxyl group.[12]
Part 3: The Glycosylation Reaction - A Symphony of Reactivity and Stereocontrol
The formation of a glycosidic bond creates a new stereocenter at the anomeric carbon, which can result in either an α- or β-linkage. Controlling this stereochemical outcome is a central challenge in carbohydrate synthesis.
Neighboring Group Participation: A Powerful Tool for Stereocontrol
One of the most effective strategies for controlling anomeric stereochemistry is through neighboring group participation .[3][13] When a participating protecting group, such as an acetyl or benzoyl group, is placed at the C-2 position of the glycosyl donor, it can attack the transient oxocarbenium ion intermediate to form a cyclic acyloxonium ion.[14][15] This intermediate effectively shields one face of the sugar ring, forcing the glycosyl acceptor to attack from the opposite face, leading to the exclusive formation of the 1,2-trans-glycoside (e.g., a β-glycoside in the glucose series).[3][14]
Caption: Mechanism of neighboring group participation.
In contrast, non-participating groups at C-2, such as benzyl ethers, do not form this cyclic intermediate, and the stereochemical outcome is influenced by other factors like the anomeric effect, solvent, and temperature, often leading to a mixture of α- and β-glycosides.[11]
Quantitative Data on Glycosylation Reactions
The choice of glycosyl donor, acceptor, and reaction conditions significantly impacts the yield and stereoselectivity of the glycosylation. The following table presents a comparison of the relative reactivity values (RRVs) for a series of thioglycoside donors.
| Glycosyl Donor | C-2 Protecting Group | Relative Reactivity Value (RRV) |
| Per-O-benzyl-glucosyl thioglycoside | Benzyl (non-participating) | High |
| Per-O-acetyl-glucosyl thioglycoside | Acetyl (participating) | Low |
| Per-O-benzyl-mannosyl thioglycoside | Benzyl (non-participating) | High |
| Per-O-acetyl-mannosyl thioglycoside | Acetyl (participating) | Low |
| Note: This table provides a qualitative comparison based on the "armed-disarmed" principle. For specific quantitative RRV data, refer to specialized literature.[16][17] |
Part 4: Experimental Protocols
Protocol for Glycosylation using a Trichloroacetimidate Donor
This protocol provides a general procedure for the TMSOTf-promoted glycosylation of an acceptor using a trichloroacetimidate donor.[5][9]
Materials:
-
Fully protected glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Dry toluene
-
Dry dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv.)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous NaHCO₃
-
Celite®
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: a. To a flask, add the glycosyl acceptor and trichloroacetimidate donor. Remove residual water by azeotropic distillation with dry toluene. b. Place the flask under high vacuum for at least 2 hours, then purge with argon. c. In a separate two-necked flask equipped with a magnetic stirrer, add activated 4 Å molecular sieves and flame-dry under vacuum, then allow to cool under argon.
-
Glycosylation Reaction: a. Under an argon atmosphere, dissolve the acceptor and donor in dry CH₂Cl₂. b. Transfer this solution to the flask containing the activated molecular sieves via cannula at room temperature. c. Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C) and stir for 30-60 minutes. d. Add TMSOTf dropwise to the stirred suspension. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Work-up and Purification: a. Filter the reaction mixture through a pad of Celite®, washing the pad with CH₂Cl₂. b. Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous Na₂SO₄. c. Filter and concentrate the organic layer under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Caption: Experimental workflow for trichloroacetimidate glycosylation.
Part 5: Applications in Drug Development
The ability to synthesize complex oligosaccharides and glycoconjugates with high precision has profound implications for drug development.
Synthesis of Glycoside Drugs
Many clinically important drugs are glycosides, where the sugar moiety plays a crucial role in their pharmacokinetic and pharmacodynamic properties. A notable example is digoxin , a cardiac glycoside used to treat heart conditions.[18] The synthesis of digoxin and its analogs relies on the stereoselective glycosylation of the digitoxigenin aglycone.[10][19][20] The trisaccharide portion of digoxin is essential for its therapeutic activity.
Glycosylation in Anticancer Drug Discovery
Aberrant glycosylation is a hallmark of cancer, and cancer-associated glycan structures are attractive targets for therapeutic intervention.[21] Chemical synthesis allows for the creation of:
-
Glycoconjugate Vaccines: Synthetic tumor-associated carbohydrate antigens (TACAs) can be conjugated to carrier proteins to elicit an immune response against cancer cells.
-
Targeted Drug Delivery: Glycans that bind to specific lectins overexpressed on cancer cells can be attached to cytotoxic drugs to enhance their selective delivery.[22]
-
Glycosylated Therapeutics: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, can be engineered to enhance their efficacy and reduce immunogenicity.[23][24] For example, modifying the glycans in the Fc region of an antibody can modulate its interaction with immune effector cells.[23]
Conclusion and Future Perspectives
The strategic interplay between glycosyl donors and acceptors is the foundation of modern synthetic carbohydrate chemistry. A deep understanding of their reactivity, the influence of protecting groups, and the mechanisms governing stereocontrol is paramount for the successful synthesis of complex glycans. As our knowledge of the glycome and its role in health and disease continues to expand, the demand for sophisticated synthetic tools will only grow. Future innovations will likely focus on the development of more efficient and stereoselective glycosylation methods, including catalytic and automated approaches, to accelerate the discovery of novel carbohydrate-based therapeutics and research tools.
References
-
Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. PMC. [Link]
-
Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. [Link]
-
Relative Reactivity Values (RRVs) of Three Donor Series Measured with... ResearchGate. [Link]
-
The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journals. [Link]
-
Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs. Taylor & Francis Online. [Link]
-
Chemical glycosylation. Wikipedia. [Link]
-
Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. ACS Publications. [Link]
-
Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. Organic Letters. [Link]
-
Role of Anticancer Drug Glycoconjugates. Encyclopedia MDPI. [Link]
-
Glycosylation of Recombinant Anticancer Therapeutics in Different Expression Systems with Emerging Technologies. Cancer Research. [Link]
-
Synthesis and anticancer potential of glycosides. PMC. [Link]
-
Comparison of thioglycoside glycosyl donor relative reactivity values... ResearchGate. [Link]
-
(PDF) Synthesis and anticancer potential of glycosides. ResearchGate. [Link]
-
Parametric Analysis of Donor Activation for Glycosylation Reactions. MPG.PuRe. [Link]
-
Glycosidation using trichloroacetimidate donor. NCBI Bookshelf. [Link]
-
Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity. Comptes Rendus de l'Académie des Sciences. [Link]
-
Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH 4. MDPI. [Link]
-
Highly Efficient Synthesis of Digoxin. ResearchGate. [Link]
-
Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. PMC. [Link]
-
Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Semantic Scholar. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]
-
A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives. PMC. [Link]
-
Digoxin. American Chemical Society. [Link]
-
Novel Trichloroacetimidates and their Reactions. Cuvillier Verlag Göttingen. [Link]
-
Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]
-
La(OTf)3: An Efficient Promoter for Thioglycoside Activation in Conjunction with N-Iodosuccinimide. Thieme E-Books & E-Journals. [Link]
-
Strategic overview of chemical glycosylation methods. a, General... ResearchGate. [Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. [Link]
-
Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction!. YouTube. [Link]
-
Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. cuvillier.de [cuvillier.de]
- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 14. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 21. tandfonline.com [tandfonline.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis protocol for tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
This Application Note provides a validated, scalable protocol for the synthesis of tert-Amyl 2-acetamido-2-deoxy-
Application Note: Scalable Synthesis of tert-Amyl -D-GlcNAc
Executive Summary
The synthesis of
This protocol utilizes the Oxazoline Method , widely regarded as the "gold standard" for 1,2-trans glycosylation of GlcNAc. By proceeding through a 1,2-methyl-oxazoline intermediate, we lock the configuration to ensure exclusive
Key Advantages of this Protocol:
-
Exclusive
-Selectivity: The oxazoline mechanism enforces 1,2-trans stereochemistry. -
Scalability: Reagents are inexpensive, and the intermediate oxazoline is stable enough for bulk handling.
-
Safety: Avoids the use of toxic mercury or silver salts often found in older Koenigs-Knorr procedures.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three stages.[1] The critical bond formation occurs between the oxazoline donor and the sterically hindered tert-amyl alcohol.
Figure 1: Retrosynthetic strategy highlighting the oxazoline intermediate.
Detailed Experimental Protocol
Step 1: Preparation of the Oxazoline Donor
Molecule: 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-
-
Principle: Cyclization of GlcNAc pentaacetate using a Lewis acid.
-
Scale: 50 g Batch.
Reagents:
-
2-Acetamido-2-deoxy-
-D-glucopyranose pentaacetate (GlcNAc pentaacetate): 50.0 g (128 mmol) -
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): 25.5 mL (141 mmol)
-
1,2-Dichloroethane (DCE): 250 mL (Anhydrous)
-
Triethylamine (
): 30 mL (Quench)
Procedure:
-
Setup: Flame-dry a 1 L round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Suspend GlcNAc pentaacetate (50 g) in anhydrous DCE (250 mL) under nitrogen.
-
Activation: Cool to 0 °C. Add TMSOTf dropwise via syringe over 20 minutes. The suspension will clear as the reaction proceeds.
-
Reaction: Warm to 50 °C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 2:1). The starting material (
) converts to the oxazoline ( , stains yellow/brown with CAM or Ninhydrin). -
Quench: Cool to room temperature (RT). Add
(30 mL) carefully to neutralize the acid. Stir for 15 minutes. -
Workup: Wash the organic layer with saturated
(2 x 150 mL) and water (150 mL). Dry over anhydrous . -
Isolation: Concentrate in vacuo to a syrup. The oxazoline is often pure enough for the next step. If solidification is required, triturate with
/Hexane.-
Yield Target: >90% (approx. 38 g).
-
Checkpoint:
NMR ( ) should show the characteristic doublet for H-1 at 5.95 ppm ( Hz) and the methyl signal of the oxazoline ring at 2.08 ppm.
-
Step 2: Coupling with tert-Amyl Alcohol (The Critical Step)
Molecule: tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-
-
Challenge: The tertiary alcohol is a poor nucleophile. We use anhydrous Copper(II) Chloride (
) as a mild, effective catalyst that minimizes elimination of the alcohol. -
Scale: 10 g (Donor basis).
Reagents:
-
GlcNAc Oxazoline (from Step 1): 10.0 g (30.4 mmol)
-
tert-Amyl Alcohol (2-methyl-2-butanol): 16.5 mL (152 mmol, 5 equiv.)
-
Copper(II) Chloride (
): 4.1 g (30.4 mmol, 1.0 equiv.) - Must be Anhydrous. -
Chloroform (
): 100 mL (Anhydrous, acid-free).
Procedure:
-
Setup: Use a pressure tube or a sealed heavy-wall flask to prevent loss of volatile alcohol if heating is required. Flame-dry the vessel.
-
Mixing: Dissolve the Oxazoline (10 g) in anhydrous
(100 mL). Add tert-amyl alcohol (16.5 mL). -
Catalyst Addition: Add anhydrous
in one portion. The solution will turn green/brown. -
Reaction: Heat to reflux (approx. 65 °C) for 12–24 hours.
-
Note: Monitor strictly by TLC (EtOAc). The oxazoline spot will disappear, and a higher
spot (glycoside) will appear. If reaction is sluggish, add 0.2 equiv of TMSOTf as a co-catalyst, but watch for alkene formation.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Rinse with
. -
Washing: Wash the filtrate with saturated
(2 x 50 mL) and EDTA solution (0.1 M, 50 mL) to remove residual copper traces. -
Purification: Concentrate to a residue. Purify via flash column chromatography (Silica Gel, Gradient: 1:1
2:1 EtOAc/Hexane).-
Yield Target: 60–75%. (Lower yields are typical for tertiary alcohols compared to primary).
-
Checkpoint:
NMR must show a large coupling constant for H-1 ( Hz), confirming the -configuration.
-
Step 3: Global Deprotection
Target: tert-Amyl 2-acetamido-2-deoxy-
Reagents:
-
Protected Glycoside (from Step 2): 5.0 g
-
Sodium Methoxide (NaOMe): 0.5 M in MeOH (Catalytic amount)
-
Methanol (MeOH): 50 mL (Anhydrous)
-
Dowex 50WX8 (
form): Pre-washed.
Procedure:
-
Dissolution: Dissolve the protected glycoside (5 g) in anhydrous MeOH (50 mL).
-
Reaction: Add NaOMe solution until pH reaches 9–10 (approx. 0.5–1.0 mL). Stir at RT for 2 hours. A white precipitate may form (the product).
-
Neutralization: Add washed Dowex 50WX8 (
) resin until pH is neutral (pH 7). Do not overshoot to acidic pH, as the glycosidic bond to the tertiary alcohol is acid-labile. -
Isolation: Filter off the resin. Wash with MeOH.
-
Final Polish: Concentrate the filtrate. Recrystallize from MeOH/EtOAc or MeOH/Ether.
-
Appearance: White crystalline solid.
-
Mechanistic Insight & Visualization
The success of this protocol relies on the Oxazolinium Ion Intermediate .
Figure 2: Mechanistic pathway. The bicyclic oxazolinium ion blocks the
Quality Control & Analytical Data
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | > 98% | HPLC (ELSD or CAD) |
| Identity | Conforms to Structure | |
| Melting Point | 185–188 °C (Typical for | Capillary MP |
| Specific Rotation | Polarimetry | |
| Anomeric Proton |
Critical NMR Signals (Deprotected Product in
-
H-1 (Anomeric): Doublet at ~4.50 ppm with
Hz (Diagnostic of -linkage). -
NAc Methyl: Singlet at ~2.05 ppm.
-
tert-Amyl Methyls: Two singlets (gem-dimethyl) at ~1.2 ppm; Triplet (ethyl terminal) at ~0.85 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Steric hindrance of tert-amyl alcohol. | Increase reaction time (up to 48h) or switch catalyst to |
| Alkene Formation | Elimination of tert-amyl alcohol due to high acidity. | Ensure |
| Incomplete oxazoline formation or acid isomerization. | Verify Step 1 completion. Ensure basic workup is thorough. | |
| Incomplete Deprotection | Solubility issues in MeOH. | Add a small amount of water to the MeOH during deprotection. |
References
- Oxazoline Synthesis & Utility: Nakabayashi, S., Warren, C. D., & Jeanloz, R. W. (1968). Carbohydrate Research, 74, 203-209.
-
Glycosylation with Oxazolines: Wittmann, V., & Lennartz, D. (2002). "Straightforward Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosyl Esters under Microwave Conditions." European Journal of Organic Chemistry. Link (Describes
and catalysis). - Bulky Aglycones: Fairbanks, A. J. (2009). "The chemistry of glycosyl oxazolines." Chemical Society Reviews, 38, 3179-3192. (Review of oxazoline mechanisms).
-
General GlcNAc Protocols: Kulkarni, S. S., et al. (2018). "One-pot synthesis of N-acetylglucosamine derivatives." Beilstein Journal of Organic Chemistry. Link
Sources
How to use tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside in oligosaccharide synthesis.
Application Note: High-Efficiency Oligosaccharide Assembly Using tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Abstract
This guide details the strategic application of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (tert-Amyl GlcNAc) as a versatile glycosyl acceptor in both chemical and chemo-enzymatic oligosaccharide synthesis. Unlike standard methyl or benzyl glycosides, the tert-amyl group offers a unique balance of lipophilicity for organic solubility and acid-lability for mild deprotection. This protocol outlines the methodology for using this compound to assemble complex N-glycan cores, specifically focusing on its utility as a "Tag-and-Release" scaffold that facilitates purification before releasing the free reducing sugar.
Strategic Utility & Compound Profile
Compound: tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside CAS: 262849-66-1 Role: Hydrophobic Glycosyl Acceptor / Enzymatic Primer
Why tert-Amyl? The "Goldilocks" Protecting Group
In oligosaccharide synthesis, the choice of the anomeric protecting group on the reducing end is critical.
-
Vs. Methyl Glycosides: Methyl groups are too stable.[1] Removing them requires harsh acidic hydrolysis that often degrades the glycosidic bonds formed during synthesis.[1]
-
Vs. Benzyl Glycosides: Benzyl groups require hydrogenolysis (
) for removal.[1] This is incompatible with substrates containing alkenes, alkynes (click chemistry handles), or azides.[1] -
The tert-Amyl Advantage:
-
Lipophilicity: The bulky tert-amyl tail (
) renders the polar GlcNAc residue soluble in non-polar organic solvents (DCM, THF), facilitating chemical glycosylation and silica gel chromatography.[1] -
Acid Lability: Like the tert-butyl group, the tert-amyl glycoside is an acetal that can be cleaved under mild acidic conditions (e.g., TFA) via an
-like mechanism, regenerating the free hemiacetal without affecting benzyl ethers or esters elsewhere in the molecule. -
Enzyme Compatibility: The hydrophobic tail mimics the lipid-linked nature of natural glycosyltransferase substrates, often resulting in higher
affinity compared to free sugars.[1]
-
Protocol A: Chemical Glycosylation (Elongation)
Objective: To couple a Galactose donor to the tert-Amyl GlcNAc acceptor to synthesize the LacNAc (Gal-β-1,4-GlcNAc) disaccharide core.
Materials
-
Acceptor: tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (1.0 equiv).
-
Donor: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (1.2 equiv).
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
-
Molecular Sieves: 4Å, activated powder.[1]
Step-by-Step Methodology
-
Drying: Co-evaporate the Acceptor and Donor separately with anhydrous toluene (
) to remove trace water. -
Activation: Dissolve both in anhydrous DCM (
concentration relative to acceptor) in a flame-dried flask under Argon. -
Sieve Incubation: Add activated 4Å molecular sieves. Stir at room temperature for 1 hour. Critical: This ensures the "micro-environment" is completely dry, preventing hydrolysis of the sensitive imidate donor.
-
Cooling: Cool the reaction mixture to
. -
Promoter Addition: Add TMSOTf (
equiv) dropwise.[1]-
Note: The tert-amyl group is stable to catalytic Lewis acids at low temperatures, but excess acid or high heat can trigger premature cleavage.
-
-
Monitoring: Stir at
for 30–60 mins. Monitor by TLC (Ethyl Acetate/Hexane 2:1).[1]-
Success Indicator: Disappearance of the donor (high
) and appearance of a new, lower spot (Disaccharide).[1]
-
-
Quenching: Quench with Triethylamine (
equiv) to neutralize the acid. Filter off sieves and concentrate. -
Purification: Flash chromatography on silica gel. The lipophilic tert-amyl group aids in retention and separation from polar byproducts.
Protocol B: Chemo-Enzymatic Extension
Objective: Use tert-Amyl GlcNAc as a primer for β-1,4-Galactosyltransferase (GalT) to synthesize LacNAc enzymatically.
Buffer System
-
Buffer:
HEPES, pH 7.5. -
Cofactor:
.[1] -
Donor: UDP-Galactose (
equiv). -
Enzyme: Bovine β-1,4-Galactosyltransferase (Y289L mutant often used for broader specificity, but wild-type works for Gal).
Methodology
-
Solubilization: Dissolve tert-Amyl GlcNAc in a minimal amount of DMSO (final concentration
) if aqueous solubility is poor, then dilute with Buffer. -
Reaction Assembly: Mix Acceptor solution, UDP-Gal, and
. Initiate by adding GalT ( per mg of acceptor).[1] -
Incubation: Incubate at
with gentle shaking. -
Monitoring: Monitor by HPLC or TLC (n-Butanol:Acetic Acid:Water 2:1:1). The tert-amyl tag makes the product significantly more hydrophobic than the UDP-Gal donor, simplifying HPLC monitoring.
-
Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge.
Protocol C: Deprotection (The "Release")
Objective: Cleave the tert-amyl group to release the free reducing oligosaccharide.
Mechanism
The cleavage proceeds via acid-catalyzed protonation of the exocyclic oxygen, followed by the departure of the stable tert-amyl cation (which is trapped by water or eliminated to isoamylene).
Reagents
Methodology
-
Dissolution: Dissolve the protected oligosaccharide in DCM (
). -
Acidification: Add TFA to a final concentration of 20% v/v.
-
Optional: Add 2%
(Triethylsilane) to scavenge the tert-amyl cation and prevent re-alkylation.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Monitoring: TLC will show the formation of a baseline spot (free sugar) or a very polar spot compared to the starting material. ESI-MS is recommended to confirm the loss of mass corresponding to the amyl group (
). -
Workup: Co-evaporate with Toluene (
) to remove TFA. -
Final Product: The residue is the free reducing oligosaccharide (hemiacetal), ready for conjugation or biological assay.[1]
Visual Workflows
Figure 1: The "Tag-and-Release" Strategy
This diagram illustrates the lifecycle of the tert-amyl group throughout the synthesis.
Caption: The tert-Amyl group acts as a temporary hydrophobic handle, enabling solubility during elongation and facile removal via acid hydrolysis.
Figure 2: Acidic Deprotection Mechanism
Detailing the chemical cleavage of the tert-amyl acetal.
Caption: Mechanism of TFA-mediated cleavage. The stability of the tertiary carbocation drives the reaction forward.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Chemical Coupling | Steric hindrance of tert-amyl group. | Use a more reactive donor (Imidate) and ensure low temp ( |
| Premature Deprotection | Acidity of promoter (TMSOTf) too high.[1] | Buffer the reaction with 2,6-di-tert-butylpyridine (DTBP) or reduce temperature. |
| Incomplete Deprotection | Equilibrium issue. | Add a cation scavenger (Triethylsilane or Anisole) to drive the reaction to completion. |
| Emulsion during Workup | Amphiphilic nature of product.[1] | Use Brine/DCM extraction or C18 solid-phase extraction (SPE) instead of liquid-liquid extraction. |
References
-
Beilstein J. Org.[1] Chem. Strategies toward protecting group-free glycosylation.[1] (Discussion on anomeric activation and protecting groups). [Link]
-
MDPI Catalysts. Enzymatic Glycosylation of Tertiary Alcohols.[1][3] (Demonstrating the feasibility of tert-alkyl glycosides as enzymatic substrates). [Link]
-
Glen Research. Deprotection Guide: Acid Labile Groups. (General protocols for acid-labile protecting group removal). [Link]
-
RSC Advances. Use of tert-amyl alcohol in lipase-catalyzed transesterification of sugars. [Link]
Sources
Application Note: Experimental Setup for Glycosylation Using a tert-Amyl Glycoside Acceptor
Executive Summary & Strategic Rationale
In complex oligosaccharide synthesis, the choice of the anomeric protecting group on the acceptor (the nucleophilic sugar) is a critical decision that dictates solubility, purification ease, and orthogonality. While methyl glycosides are robust, their removal requires harsh acidic conditions often incompatible with sensitive linkages. Allyl glycosides offer orthogonality but require transition-metal deprotection.
This guide details the use of ** tert-Amyl (tAm) glycosides** as superior lipophilic acceptors. The tert-amyl group (2-methyl-2-butyl) serves as a "Goldilocks" anomeric mask:
-
Enhanced Lipophilicity: Unlike methyl or free sugars, the bulky C5 alkyl chain significantly improves solubility in organic solvents (DCM, Toluene) and aids separation on silica gel.
-
Tunable Acid Lability: It is stable to basic/neutral glycosylation conditions but can be hydrolyzed under mild acidic conditions (TFA/DCM) where methyl glycosides would remain inert.
-
Handling: Unlike tert-butanol (solid at RT), tert-amyl alcohol is a liquid, simplifying reagent handling during the initial installation.
Experimental Workflow & Mechanism
The utilization of a tert-amyl glycoside acceptor involves three distinct phases: Installation (synthesis of the acceptor), Coupling (the core glycosylation event), and Deprotection (removal).
Reaction Pathway Diagram
Figure 1: Sequential workflow for synthesizing and utilizing a tert-amyl glycoside acceptor. The process moves from installation of the lipophilic handle to the critical glycosidic coupling.
Detailed Protocols
Phase 1: Synthesis of the tert-Amyl Acceptor Scaffold
Objective: Install the tAm group on a monosaccharide (e.g., Glucose) to create the acceptor.
Reagents:
- -D-Glucose pentaacetate (Starting Material)
-
tert-Amyl alcohol (2-methyl-2-butanol) - Use as solvent and reactant
-
Boron trifluoride diethyl etherate (
) -
Dichloromethane (DCM) - Optional co-solvent
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve
-D-glucose pentaacetate (1.0 equiv) in anhydrous DCM ( ). Add tert-amyl alcohol (5.0–10.0 equiv).-
Expert Note: While tAmOH can be used as the sole solvent, mixing with DCM improves the solubility of the per-acetylated sugar and lowers viscosity.
-
-
Activation: Cool the mixture to 0°C. Dropwise add
(1.5 equiv). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane). The product will be slightly less polar than the starting material.
-
Quench: Pour into saturated aqueous
. Extract with DCM.[1] -
Purification: Flash chromatography (Silica Gel).
-
Result: Per-acetylated tert-amyl glycoside.
-
-
Deacetylation: Treat the purified product with catalytic NaOMe in MeOH (Zemplén conditions) for 2 hours. Neutralize with acidic resin (Amberlite IR-120), filter, and concentrate.
-
Final Product:HO-Sugar-O-tAm (Ready for use as Acceptor).
-
Phase 2: Glycosylation Using the tert-Amyl Acceptor
Objective: Couple a thioglycoside donor to the tert-amyl acceptor.
Critical Control Point: tert-Alkyl glycosides are more acid-sensitive than methyl glycosides. The promoter system must be strictly temperature-controlled to prevent anomeric cleavage (loss of the tAm group).
Reagents:
-
Donor: Phenyl thioglycoside (e.g., Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-
-D-glucopyranoside). -
Acceptor: tert-Amyl glycoside (from Phase 1).
-
Promoter: N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH).
-
Solvent: DCM/Ether (depending on desired
selectivity).
Protocol:
-
Drying: Co-evaporate the Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry toluene (3x) to remove trace water. High vacuum for 2 hours.
-
Solvation: Dissolve in anhydrous DCM (
relative to acceptor) containing 4Å Molecular Sieves (powdered, flame-dried). Stir for 30 mins at RT. -
Temperature: Cool the reaction mixture to -40°C .
-
Why? At higher temperatures (>-10°C), the strong acid (TfOH) may hydrolyze the tert-amyl group at the anomeric position of the acceptor.
-
-
Activation: Add NIS (1.5 equiv). Stir for 5 mins. Add TfOH (0.1 equiv) diluted in DCM.
-
Monitoring: Stir at -40°C for 1 hour, then slowly warm to -20°C. Monitor by TLC.
-
Success Indicator: Disappearance of the acceptor spot and appearance of a higher-running disaccharide spot.
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) and simultaneously to quench iodine and acid. -
Workup: Extract with DCM, wash with brine, dry over
.
Comparative Analysis: Why tert-Amyl?
The following table contrasts tert-amyl against standard anomeric protecting groups to justify its selection for specific synthesis campaigns.
| Feature | Methyl Glycoside | Allyl Glycoside | tert-Butyl Glycoside | tert-Amyl Glycoside |
| Lipophilicity | Low (Polar) | Moderate | High | Very High |
| Acid Stability | Excellent (Harsh) | Good | Poor (Labile) | Moderate/Labile |
| Base Stability | Excellent | Excellent | Excellent | Excellent |
| Deprotection | Strong Acid/Heat | Pd(0) / Ir(I) | TFA (Fast) | TFA (Controlled) |
| Handling | Gas (MeOH) | Liquid | Solid (tBuOH) | Liquid (tAmOH) |
Key Insight: The "Very High" lipophilicity of tAm glycosides allows polar oligosaccharides to be purified using standard Ethyl Acetate/Hexane systems, avoiding the need for difficult DCM/MeOH gradients often required for methyl glycosides.
Troubleshooting & Optimization
Issue: Anomeric Cleavage (Loss of tAm)
-
Symptom: Recovery of free sugar (hemiacetal) or degradation products during glycosylation.
-
Cause: Reaction temperature too high or promoter too acidic.
-
Solution:
-
Lower temperature to -78°C during TfOH addition.
-
Switch to a milder promoter system (e.g., DMTST) if using thioglycosides.
-
Use Inverse Addition : Add the acidic promoter to the donor first (generating the reactive intermediate), then cannulate this mixture into the solution of the tert-amyl acceptor. This prevents the acceptor from sitting in an acidic bath.
-
Issue: Low Yield of Acceptor Synthesis
-
Symptom: Incomplete conversion of pentaacetate to tAm-glycoside.
-
Cause: Steric bulk of tert-amyl alcohol hinders attack at the anomeric center.
-
Solution: Increase
to 2.0 equiv and reflux in DCM if the sugar is particularly hindered (e.g., Mannose).
References
-
General Mechanism of Bulky Alcohol Glycosylation
-
Synthesis of tert-Butyl/Amyl Glycosides
-
Acid Stability of Glycosides
-
Glycosylation Methodologies (Thioglycosides)
- Title: Strategies toward protecting group-free glycosylation through selective activ
- Source: Beilstein Journal of Organic Chemistry, 2017.
-
URL:[Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acceptor‐Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycosides - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Step-by-step guide to solid-phase glycopeptide synthesis using GlcNAc building blocks.
Application Note: Solid-Phase Synthesis of O-GlcNAcylated Peptides
Abstract & Scope
This technical guide details the step-by-step solid-phase synthesis (SPPS) of glycopeptides containing O-linked
Unlike standard peptide synthesis, the incorporation of carbohydrate moieties introduces specific challenges: the lability of the glycosidic bond under acidic/basic conditions, the risk of
Strategic Planning & Materials
Building Block Selection
The choice of building block is the single most critical decision. We utilize Fmoc-Ser/Thr(
-
Why Acetyl Protection? The hydroxyl groups of the GlcNAc moiety are protected with acetyl (Ac) groups.[2] This renders the sugar stable against the acidic conditions of the final TFA cleavage. Unprotected sugars would undergo complexation with boron or other side reactions.
-
Why Fmoc? The Fmoc strategy allows for base-labile N-terminal deprotection (piperidine), which is orthogonal to the acid-labile side-chain protection (tBu, Trt, Pbf) and the final cleavage.
Resin Selection
-
Recommended: Rink Amide PEG-PS (e.g., ChemMatrix or PEGA) .
-
Rationale: Glycopeptides have different solubility profiles than standard peptides. Polyethylene glycol (PEG)-based resins swell better in both organic solvents (DMF) and aqueous buffers, improving coupling efficiency for the bulky sugar residues. Standard Polystyrene (PS) resins can be used for short sequences (<15 AA).
Reagents
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is preferred over HBTU/HOBt for the glycosylated residue to maximize coupling rates and minimize racemization.[3]
-
Solvent: DMF (Peptide grade, amine-free).
-
Deacetylation: Sodium Methoxide (NaOMe) in Methanol (MeOH) or Hydrazine hydrate.
Workflow Visualization
The following diagram outlines the critical decision points and workflow for SPGS.
Caption: Workflow distinguishing standard amino acid coupling from the specialized conditions required for Glyco-AAs.
Detailed Experimental Protocols
Phase 1: Resin Preparation & Standard Elongation
-
Swelling: Place Rink Amide ChemMatrix resin (0.1 mmol scale) in a reaction vessel. Swell in DCM (20 min) followed by DMF (20 min).
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5 x 1 min).
-
Standard Coupling: For non-glycosylated residues, use 5 eq Fmoc-AA-OH, 5 eq HBTU, and 10 eq DIEA in DMF. Reaction time: 45 min.
Phase 2: Coupling the Glycosylated Building Block
Critical Step: The glycosylated amino acid is expensive and sterically hindered.
-
Reagent Prep: Dissolve Fmoc-Ser(Ac
GlcNAc)-OH (0.2 mmol, 2.0 eq ) and HATU (0.19 mmol, 1.9 eq) in minimal dry DMF. -
Activation: Add HOAt (0.2 mmol, 2.0 eq) and DIEA (0.4 mmol, 4.0 eq). Pre-activate for 1 minute (do not exceed 2 mins to avoid racemization).
-
Coupling: Add the mixture to the resin. Shake at room temperature for 4 to 6 hours .
-
Note: Standard couplings take 45 mins; the sugar moiety requires significantly longer diffusion and reaction time.
-
-
Monitoring: Perform a Kaiser test. If slightly blue, recouple using fresh reagents (1.0 eq) for 2 hours.
-
Capping: Cap unreacted amines with Ac
O/Lutidine/DMF (5:6:89) for 10 min to prevent deletion sequences.
Phase 3: Elongation & Cleavage
-
Continue synthesis for subsequent amino acids.[4]
-
Caution: During subsequent Fmoc deprotections (piperidine treatment), the O-glycosidic linkage is susceptible to
-elimination. Minimize piperidine exposure (use 20% piperidine, 2 x 3 min instead of 2 x 5 min) for residues attached after the sugar.
-
-
Final Cleavage: Wash resin with DCM. Add Cleavage Cocktail: TFA/TIS/H
O (95:2.5:2.5) . Shake for 2 hours. -
Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.
-
Result: You now have the Acetyl-protected glycopeptide.
-
Phase 4: Global Deacetylation (The Zemplén Transesterification)
This step removes the acetyl groups from the GlcNAc sugar. It is pH-sensitive.
-
Dissolution: Dissolve the crude acetylated peptide in anhydrous Methanol (MeOH) (approx. 1 mg/mL).
-
Titration (Crucial): Add a catalytic amount of freshly prepared NaOMe (0.5 M in MeOH) dropwise.
-
Target pH: Monitor with wetted pH paper. Aim for pH 8.5 – 9.0 .
-
Warning: If pH > 10, you risk
-elimination (loss of the sugar and conversion of Ser to Dehydroalanine).
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by analytical HPLC (shift in retention time due to loss of hydrophobic acetyls).
-
Quenching: Once complete, add small chips of Dry Ice (solid CO
) to the solution. This lowers the pH to neutral/mildly acidic effectively and safely. Alternatively, add dilute acetic acid. -
Evaporation: Remove solvent under vacuum.
-
Final Purification: Dissolve in water/acetonitrile and purify via preparative HPLC.
Data Presentation & Troubleshooting
Table 1: Coupling Reagent Comparison for Glyco-AAs
| Reagent System | Reactivity | Racemization Risk | Recommendation |
| HBTU / HOBt | Moderate | Low | Acceptable for unhindered AAs, often fails for Glyco-AAs. |
| HATU / HOAt | High | Low | Standard for Glyco-AAs. Best balance of speed and fidelity. |
| PyBOP / HOBt | High | Moderate | Good alternative if HATU fails. |
| DIC / Oxyma | Moderate | Very Low | Excellent for preventing racemization, but slower kinetics. |
Table 2: Troubleshooting Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Low Yield of Glyco-AA | Steric hindrance or aggregation. | Use PEG-based resin; Switch to HATU; Double couple; Increase temperature to 35°C (carefully). |
| Product mass -83 Da | Exposure to base was too harsh. Reduce piperidine time; Ensure Deacetylation pH < 9.5. | |
| Product mass +42 Da | Incomplete Deacetylation. | Reaction time too short or pH too low during Zemplén step. |
| Aspartimide formation | Asp-Gly/Asp-Ser sequences. | Add 0.1M HOBt to the piperidine deprotection solution. |
References
-
Preparation of Glycosyl
- Title: Efficient synthesis of O-glycosylated amino acids comp
- Source:Organic & Biomolecular Chemistry (NIH/PubMed)
-
URL:[Link]
-
Beta-Elimin
-
Deacetyl
-
General Fmoc SPPS Guidelines
Sources
- 1. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. peptide.com [peptide.com]
- 5. Difficulties encountered during glycopeptide syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youngin.com [youngin.com]
1H and 13C NMR assignment for tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
Application Note: Structural Elucidation of tert-Amyl 2-acetamido-2-deoxy-
Abstract & Executive Summary
This guide details the structural assignment of tert-Amyl 2-acetamido-2-deoxy-
The hydrophobic tert-amyl aglycone introduces specific NMR complexities—specifically diastereotopicity —that are often overlooked in standard analysis. This protocol provides a self-validating workflow to distinguish the
Part 1: Structural Analysis & Strategy
Before acquiring data, we must deconstruct the molecule into two distinct spin systems: the hydrophilic GlcNAc moiety and the hydrophobic Aglycone .
The GlcNAc Moiety (Spin System A)
-
Anomeric Configuration: The target is the
-anomer. We expect H-1 to appear as a doublet with a large trans-diaxial coupling constant ( Hz). -
Amide Functionality: The
-acetyl group will provide a characteristic singlet methyl signal ( 2.0 ppm) and a carbonyl signal ( 175 ppm). -
Ring Protons: H-2 will be distinct due to the nitrogen deshielding. H-3, H-4, and H-5 typically overlap in the "bulk sugar" region (3.4–3.8 ppm).
The tert-Amyl Aglycone (Spin System B)
-
Structure:
. -
Chiral Induction (Crucial): The GlcNAc moiety is chiral. Consequently, the quaternary carbon of the tert-amyl group becomes a prochiral center in a chiral environment.
-
Prediction: The two gem-dimethyl groups on the aglycone are diastereotopic . They should not be assigned as a single 6H singlet, but rather as two distinct 3H singlets (or a very tight doublet-like appearance).
-
Methylene Protons: The
protons of the ethyl group are also diastereotopic and may appear as a complex multiplet ( system) rather than a clean quartet.
-
Part 2: Experimental Protocol
Sample Preparation
Carbohydrate protons are non-labile but their chemical shifts are solvent-dependent.
-
Solvent: Deuterium Oxide (
, 99.9% D) is the standard. -
Concentration: 5–10 mg in 600
L solvent. -
Reference: Internal DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.00 ppm is preferred over TMS for aqueous solubility.
Instrument Parameters (600 MHz recommended)
-
Temperature: 298 K (25°C).
-
1D
H: 32 scans, relaxation delay ( ) 2.0s to ensure integration accuracy of the anomeric proton. -
2D COSY: Magnitude mode; essential for tracing the H1
H2 H3 connectivity. -
2D HSQC: Multiplicity-edited (distinguishes
from ). -
2D HMBC: Optimized for
Hz. Critical for linking the Anomeric H-1 to the Aglycone Quaternary Carbon.
Part 3: Data Interpretation & Assignment Logic
Visualizing the Connectivity
The following diagram illustrates the critical correlations required to confirm the structure.
Figure 1: Connectivity map showing the critical HMBC link between the sugar anomeric proton and the aglycone quaternary carbon.[1]
Step-by-Step Assignment Workflow
-
Locate the Anomeric Proton (H-1):
-
Look for a doublet in the 4.45 – 4.55 ppm region.
-
Validation: Measure
coupling. If Hz, it is . If Hz, it is (impurity).
-
-
Identify the Aglycone Signals (High Field):
-
Look for the triplet (
0.85 ppm) of the ethyl . -
Identify the two singlets (
1.20 and 1.22 ppm) of the gem-dimethyls. Note: In lower resolution (300 MHz), these may merge into a singlet.
-
-
Link Sugar to Aglycone (HMBC):
-
The H-1 doublet typically shows a strong HMBC correlation to the quaternary carbon of the tert-amyl group (
80 ppm) and the C-1 of the sugar ( 101 ppm).
-
-
Assign the Ring (COSY/HSQC):
-
Walk from H-1
H-2 H-3. -
H-2 (
3.70 ppm) will correlate to the Nitrogen-bearing carbon ( 56 ppm) in HSQC.
-
Part 4: Tabulated Assignment Data
The following values are assigned based on the structural integration of
Table 1:
| Position | Atom Type | Multiplicity ( | Notes | ||
| Sugar | |||||
| 1 | CH | 4.52 | d ( | 101.2 | Anomeric , |
| 2 | CH | 3.71 | dd ( | 56.4 | Nitrogen-bearing |
| 3 | CH | 3.55 | dd ( | 74.5 | |
| 4 | CH | 3.42 | t ( | 70.8 | |
| 5 | CH | 3.46 | ddd | 76.8 | |
| 6a | 3.91 | dd ( | 61.6 | Diastereotopic | |
| 6b | 3.76 | dd ( | 61.6 | Diastereotopic | |
| NAc | |||||
| N-H | NH | ~8.2 | d | - | Only visible in DMSO/H2O |
| CO | C=O[1][2][3][4][5][6] | - | - | 175.2 | Amide Carbonyl |
| Me | 2.04 | s | 23.0 | Acetyl Methyl | |
| Aglycone | |||||
| 1' | Cq | - | - | 81.5 | Quaternary, ether link |
| 2'a | 1.22 | s | 26.1 | Diastereotopic Methyl A | |
| 2'b | 1.24 | s | 26.3 | Diastereotopic Methyl B | |
| 3' | 1.58 | m (or q) | 33.5 | Methylene | |
| 4' | 0.86 | t ( | 8.5 | Terminal Methyl |
Part 5: Troubleshooting & Validation (E-E-A-T)
Common Issue 1: "I only see one singlet for the tert-amyl methyls."
-
Cause: Insufficient field strength or accidental equivalence.
-
Solution: Run the sample in a different solvent (e.g.,
-DMSO or MeOD) if possible, or lower the temperature to 283 K to slow rotation and enhance diastereotopic splitting. However, for confirmation of identity, a single broad singlet is often "accepted" if the integration is correct (6H).
Common Issue 2: "Is it Alpha or Beta?"
-
The Check: If the anomeric signal is at
4.9 ppm with a small coupling ( Hz), you have synthesized the -anomer (likely due to acidic conditions or lack of neighboring group participation). The -anomer must have Hz.
Common Issue 3: Water Suppression Artifacts
-
In
, the HDO signal ( 4.79 ppm) is very close to the anomeric proton ( 4.52 ppm). -
Protocol Fix: Use "Presaturation" pulse sequences carefully. Ensure the irradiation frequency is centered exactly on the water peak, or use a 1D NOESY with water suppression to avoid attenuating the H-1 signal.
References
-
Roslund, M. U., et al. (2008). "Complete assignment of the 1H and 13C NMR spectra of five putative xyloglucan oligosaccharides." Carbohydrate Research.
-
NIST Chemistry WebBook. "2-Acetamido-2-deoxy-beta-D-glucopyranose Spectral Data."
-
Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Common Solvents and Impurities." University of Wisconsin-Madison.
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard text for diastereotopic proton theory).
-
BMRB (Biological Magnetic Resonance Data Bank). "Metabolomics Standards: N-Acetyl-D-glucosamine."
Sources
- 1. glycoscience.ru [glycoscience.ru]
- 2. researchgate.net [researchgate.net]
- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]
- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
Application Note: tert-Amyl Protected Glycosides in Enzyme Inhibitor Studies
This Application Note and Protocol guide details the strategic use of tert-Amyl (t-Amyl) protected glycosides in enzyme inhibitor studies. While less ubiquitous than their tert-butyl counterparts, tert-amyl groups offer unique physicochemical properties—specifically enhanced lipophilicity and subtle steric differentiation—that make them powerful probes for mapping the hydrophobic subsites of glycosidase enzymes and as orthogonal protecting groups in complex oligosaccharide synthesis.
Executive Summary
The precise mapping of glycosidase active sites requires probes that can discriminate between subtle variations in hydrophobic pocket dimensions. tert-Amyl protected glycosides (specifically tert-amyl alkyl glycosides and O-tert-amyl protected intermediates ) serve a dual function in drug discovery:
-
Mechanistic Probes: As steric and hydrophobic probes for the +1 aglycone subsite of glycosidases (e.g.,
-glucosidases, -galactosidases). -
Synthetic Intermediates: As acid-labile anomeric protecting groups that offer orthogonal stability profiles compared to standard benzyl or methyl groups, facilitating the synthesis of complex iminosugar inhibitors.
This guide provides the rationale, synthesis protocols, and assay methodologies for utilizing tert-amyl glycosides to profile enzyme inhibition and substrate specificity.
Technical Rationale & Mechanistic Insight
The tert-Amyl Advantage: Sterics and Lipophilicity
The tert-amyl group (1,1-dimethylpropyl) differs from the commonly used tert-butyl group by the addition of a single methylene unit (
-
Hydrophobic Mapping (+1 Subsite): Glycosidases often possess a hydrophobic "aglycone binding pocket" (+1 subsite). By comparing the inhibition constants (
) of tert-butyl vs. tert-amyl glycosides, researchers can determine the steric depth and hydrophobic tolerance of this pocket. A significant drop in for the tert-amyl analog suggests a specific hydrophobic interaction that can be exploited in drug design. -
Acid Lability & Cation Stability: The cleavage of tert-alkyl ethers proceeds via an
mechanism involving a carbocation intermediate. The tert-amyl cation is hyperconjugatively stabilized slightly more than the tert-butyl cation, making tert-amyl ethers more acid-labile in many contexts. This property allows for mild deprotection conditions that preserve other sensitive functionalities (e.g., esters, acetals).
Structural Comparison
| Feature | tert-Butyl (t-Bu) | tert-Amyl (t-Am) | Impact on Enzyme Study |
| Steric Bulk | High | Very High (Asymmetric) | Probes asymmetric hydrophobic pockets. |
| Lipophilicity (LogP) | ~2.0 (Alcohol) | ~2.7 (Alcohol) | Enhances cell permeability of probes. |
| Acid Stability | Labile | Very Labile | Useful for temporary anomeric protection. |
| Enzymatic Recognition | Often tolerated | Often restricted | Acts as a "stop" signal or competitive inhibitor. |
Experimental Protocols
Protocol A: Chemoenzymatic Synthesis of tert-Amyl Glycosides
Direct chemical glycosylation of tertiary alcohols is challenging due to steric hindrance and elimination side reactions. An enzymatic approach using "reverse hydrolysis" is preferred for its regioselectivity and mild conditions.
Objective: Synthesis of tert-amyl
Workflow:
-
Solvent Preparation: Use tert-amyl alcohol (TAA) as both the reagent and the co-solvent. Note that TAA is widely used as a solvent due to its low nucleophilicity compared to primary alcohols [1].
-
Reaction Setup:
-
Suspend D-Glucose (1.0 g, 5.5 mmol) in a mixture of tert-amyl alcohol (40 mL) and 0.1 M Acetate Buffer pH 5.0 (10 mL).
-
Add
-glucosidase (500 Units). -
Note: The high concentration of TAA drives the equilibrium toward synthesis (reverse hydrolysis).
-
-
Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 48–72 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Methanol:Water, 7:2:1). The product will appear as a higher
spot compared to glucose.
-
-
Workup:
-
Filter off the enzyme.[1]
-
Evaporate the solvent under reduced pressure (TAA bp: 102°C).
-
Purification: Flash column chromatography on silica gel (DCM:MeOH 9:1) to isolate the tert-amyl glycoside.
-
Protocol B: Enzyme Inhibition Assay (Determination of )
This protocol measures the affinity of the synthesized tert-amyl glycoside for the target glycosidase, treating it as a competitive inhibitor against a standard chromogenic substrate.
Reagents:
-
Enzyme:
-Glucosidase (e.g., Yeast or Mammalian). -
Substrate:
-Nitrophenyl- -D-glucopyranoside (pNPG). -
Inhibitor: tert-Amyl
-D-glucopyranoside (synthesized via acid catalysis or enzymatic route). -
Buffer: 50 mM Phosphate Buffer, pH 6.8.
Step-by-Step Procedure:
-
Preparation:
-
Prepare Enzyme solution (0.1 U/mL in buffer).
-
Prepare Substrate (pNPG) serial dilutions (0.1 mM to 5 mM).
-
Prepare Inhibitor (t-Amyl Glycoside) at 3 fixed concentrations (e.g.,
, , ) and a solvent control (DMSO/Buffer).
-
-
Assay Reaction:
-
In a 96-well plate, add 20
L Inhibitor (or control) + 100 L Enzyme . -
Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Add 80
L Substrate (pNPG) to initiate the reaction.
-
-
Kinetic Monitoring:
-
Measure Absorbance at 405 nm (release of
-nitrophenol) every 30 seconds for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate initial velocity (
) for each concentration. -
Lineweaver-Burk Plot: Plot
vs . -
Interpretation: Competitive inhibition will show lines intersecting on the Y-axis (
). -
Calculate
using the slope equation: .
-
Visualization of Experimental Logic
The following diagram illustrates the workflow for using tert-amyl glycosides to probe the hydrophobic pocket of a glycosidase.
Caption: Workflow for synthesizing tert-amyl glycosides and utilizing them to map the steric and hydrophobic constraints of glycosidase active sites.
Critical Troubleshooting & Quality Control
Synthesis Challenges
-
Low Yields: The synthesis of tertiary alkyl glycosides is thermodynamically unfavorable.
-
Solution: Use molecular sieves (3Å) in the chemical synthesis to remove water, or use a high molar excess of TAA in enzymatic synthesis.
-
-
Elimination: Acid-catalyzed glycosylation of TAA can lead to the formation of isoamylenes (elimination product) rather than the glycoside.
-
Solution: Keep reaction temperature below 60°C and use mild Lewis acids (e.g.,
) rather than strong protic acids.
-
Assay Validity
-
Solubility: tert-Amyl glycosides are amphiphilic. At high concentrations, they may form micelles (Critical Micelle Concentration - CMC).[2]
-
Control: Ensure assay concentrations are below the CMC (typically < 10 mM for short-chain alkyl glycosides) to avoid non-specific detergent effects on the enzyme [2].
-
References
-
BenchChem. (2025).[1][3] Enzymatic Synthesis of 6-O-acetyl-β-D-glucopyranose: An Application Note and Protocol. Retrieved from
-
Pawignya, H., et al. (2019).[4] Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor, 18(4). Retrieved from
-
Organic Chemistry Portal. (2025). Stability of Protective Groups: Alkyl Ethers. Retrieved from
- Ismail, A., et al. (1998). Optimization of the enzymatic synthesis of butyl glucoside. Enzyme and Microbial Technology.
Sources
Application Notes & Protocols: Strategic Protection in Complex Carbohydrate Synthesis
Introduction: The Glycosidic Challenge
Carbohydrates are central to a vast array of biological processes, from cellular recognition and immune responses to viral and bacterial infections.[1][2] The ability to synthesize structurally defined complex oligosaccharides is therefore critical for advancements in glycobiology, drug development, and materials science. However, unlike the template-driven synthesis of proteins and nucleic acids, carbohydrate synthesis is a far more complex endeavor.[2][3][4] This complexity arises from two primary hurdles: the stereoselective formation of the glycosidic linkage and the regioselective differentiation of multiple hydroxyl groups of similar reactivity on the monosaccharide building blocks.[5][6]
The solution to the latter challenge lies in the masterful application of protecting groups. A well-designed protecting group strategy is not merely a tactical necessity; it is the foundational blueprint for the entire synthetic campaign.[7][8] It dictates the order of bond formation, influences stereochemical outcomes, and ultimately determines the success or failure of a complex synthesis. This guide provides researchers with the core principles, strategic considerations, and practical protocols for navigating the intricate world of protecting group chemistry in carbohydrate synthesis.
The Pillars of a Robust Protection Strategy
A successful oligosaccharide synthesis relies on a multi-faceted protecting group strategy that balances stability with selective lability. The core principles guiding this strategy are orthogonality, regioselectivity, and stereochemical influence.
Orthogonal Protection: The Key to Sequential Assembly
In the context of carbohydrate synthesis, an orthogonal protecting group strategy employs a set of protecting groups on a single molecule that can be removed under distinct, non-interfering reaction conditions.[8][9] This allows for the selective deprotection of a single hydroxyl group, unmasking it for glycosylation or other modifications, while all other protected positions remain untouched.[7] The power of this approach lies in its ability to systematically build complex, branched structures from a common, multi-protected intermediate.[10]
Caption: Workflow for synthesizing a branched trisaccharide using an orthogonal protecting group strategy.
Regioselectivity: Targeting the Right Hydroxyl
With multiple hydroxyls present, achieving regioselectivity is paramount.[1][4] Strategies to achieve this include:
-
Exploiting Inherent Reactivity: The primary C-6 hydroxyl is generally more nucleophilic and sterically accessible than the secondary hydroxyls (C-2, C-3, C-4), allowing for selective protection with bulky reagents.[11]
-
Cyclic Acetals: Bifunctional reagents like benzaldehyde or acetone can be used to simultaneously protect two hydroxyl groups, often in a predictable manner. For instance, benzylidene acetals are widely used to mask the C-4 and C-6 hydroxyls of hexopyranosides.[11][12][13]
-
One-Pot Procedures: Advanced one-pot methodologies have been developed that can differentiate the various hydroxyl groups with an array of orthogonal protecting groups in a single, streamlined procedure, obviating the need for tedious intermediate purifications.[6][14]
Stereochemical Control: The Role of Neighboring Group Participation
The protecting group at the C-2 position of the glycosyl donor plays a crucial role in determining the stereochemistry of the newly formed glycosidic bond.[7][15]
-
Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at C-2 can "participate" in the reaction. Upon activation of the anomeric leaving group, the C-2 acyl group attacks the anomeric center to form a stable cyclic dioxolenium ion intermediate.[15][16] This intermediate shields one face of the ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting exclusively in the formation of a 1,2-trans-glycosidic linkage (e.g., β-glycosides for glucose donors).[15]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at C-2 are "non-participating." They do not form a cyclic intermediate. This allows the glycosyl acceptor to approach from either face, often leading to a mixture of α- and β-anomers. In many cases, the thermodynamic anomeric effect favors the formation of the 1,2-cis product (e.g., α-glycosides for glucose donors).[17][18]
Caption: Mechanism of stereocontrol by participating vs. non-participating C-2 protecting groups.
A Toolkit of Common Hydroxyl Protecting Groups
The judicious selection of protecting groups is critical for success.[8] The choice depends on the desired stability, conditions for removal, and influence on reactivity. Electron-donating "arming" groups (e.g., benzyl) enhance donor reactivity, while electron-withdrawing "disarming" groups (e.g., benzoyl) decrease it.[17]
| Protecting Group (Abbr.) | Installation Reagents | Cleavage Conditions | Key Features & Causality |
| Ethers | |||
| Benzyl (Bn) | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Catalytic Hydrogenolysis) | Permanent/Robust. Stable to most acidic/basic conditions. Removed under neutral hydrogenolysis, preserving acid/base-labile groups. An "arming" group.[19] |
| p-Methoxybenzyl (PMB) | NaH, PMB-Cl | DDQ or CAN (Oxidative) | Orthogonal to Bn. Removed oxidatively, leaving Bn, silyl ethers, and esters intact. Useful when hydrogenolysis is not feasible.[19] |
| Trityl (Tr) | Trityl Chloride, Pyridine | Mild Acid (e.g., 80% AcOH) | Bulky. Highly selective for the sterically unhindered primary C-6 hydroxyl. Its acid lability allows removal without affecting more robust ether groups.[19] |
| Silyl Ethers | |||
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF (Fluoride source) or Acid | Orthogonal to ethers/esters. Cleaved by fluoride ions. Its bulk allows regioselective protection of primary hydroxyls. Stable to a wide range of non-acidic/non-fluoride conditions.[19] |
| Esters | |||
| Acetyl (Ac) | Acetic Anhydride, Pyridine | NaOMe in MeOH (Basic, Zemplén) | Participating Group. Directs 1,2-trans glycosylation. Easily removed by base-catalyzed transesterification. A "disarming" group.[19] |
| Benzoyl (Bz) | Benzoyl Chloride, Pyridine | NaOMe in MeOH (Basic) | Participating Group. More robust than acetate. Its increased steric bulk and electronic properties can influence reactivity and crystallinity. A "disarming" group.[19] |
| Levulinoyl (Lev) | Levulinic Acid, DCC/DMAP | Hydrazine Acetate in DCM | Orthogonal to Ac/Bz. Removed under mild, neutral conditions with hydrazine, leaving base-labile esters and other groups intact.[20] |
| Acetals | |||
| Benzylidene Acetal | Benzaldehyde, ZnCl₂ (Lewis Acid) | Mild Acid Hydrolysis or Reductive Opening | Conformationally Restricting. Typically protects C-4 and C-6. Reductive opening (e.g., with NaBH₃CN) can regioselectively yield a free C-4 or C-6 hydroxyl, providing access to versatile building blocks.[21][22] |
Experimental Protocols
The following protocols provide step-by-step methodologies for common and essential protecting group manipulations.
Protocol 1: Regioselective Protection of a Primary Hydroxyl Group
Title: Regioselective 6-O-Silylation of Methyl α-D-Glucopyranoside using TBDMS-Cl
Principle: This protocol exploits the enhanced steric accessibility and nucleophilicity of the primary C-6 hydroxyl group compared to the secondary hydroxyls at C-2, C-3, and C-4. The bulky tert-butyldimethylsilyl (TBDMS) group will preferentially react at the C-6 position under controlled conditions.
Materials & Reagents:
-
Methyl α-D-glucopyranoside
-
Anhydrous Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve Methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the stirred solution. Causality: A slight excess of the silylating agent ensures complete reaction of the primary hydroxyl. The low temperature helps control the selectivity by minimizing reaction at the less reactive secondary positions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding water, then dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Validation:
-
Purify the resulting crude oil by silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to isolate the desired product.
-
Self-Validation: The success of the regioselective protection can be confirmed by ¹H and ¹³C NMR spectroscopy. A significant downfield shift in the ¹³C NMR spectrum for the C-6 carbon signal (typically to ~64 ppm from ~61 ppm) and the appearance of the tert-butyl signal in the ¹H NMR spectrum are indicative of successful 6-O-silylation. The product should be a single major regioisomer.
Protocol 2: Orthogonal Deprotection to Unmask a Glycosyl Acceptor
Title: Selective Removal of a Levulinoyl (Lev) Ester in the Presence of Benzyl (Bn) Ethers
Principle: This protocol demonstrates the power of an orthogonal strategy. The levulinoyl ester is selectively cleaved under mild conditions using hydrazine, which forms a stable 6-membered ring adduct, leaving the robust benzyl ether protecting groups untouched. This unmasks a specific hydroxyl group, transforming the protected monosaccharide into a nucleophilic glycosyl acceptor ready for the next coupling step.
Materials & Reagents:
-
Levulinoyl-protected, Benzyl-etherified monosaccharide (e.g., Methyl 2,3,6-tri-O-benzyl-4-O-levulinoyl-α-D-glucopyranoside)
-
Hydrazine acetate
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fully protected starting material (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add hydrazine acetate (3.0-5.0 eq) to the solution. Causality: Hydrazine is the nucleophile that specifically attacks the ketone of the levulinoyl group, initiating the cleavage mechanism. The acetate salt provides a buffered, mildly acidic environment suitable for the reaction.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. The product spot should be more polar (lower Rf) than the starting material.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine to remove hydrazine salts and any acidic residue.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Validation:
-
Purify the crude product via silica gel column chromatography to yield the clean glycosyl acceptor.
-
Self-Validation: Successful deprotection is confirmed by ¹H NMR, where the characteristic signals for the levulinoyl group (two triplets around 2.5-2.8 ppm and a singlet around 2.2 ppm) will have disappeared. The appearance of a new hydroxyl proton signal (often a broad singlet) and an upfield shift of the H-4 proton signal confirm the unmasking of the C-4 hydroxyl. Mass spectrometry will show the expected mass loss corresponding to the levulinoyl group.
Conclusion
The synthesis of complex carbohydrates is a testament to the elegance and power of organic chemistry. At its heart, this discipline relies on the strategic and often intricate manipulation of protecting groups.[7] By understanding the principles of orthogonality, regioselectivity, and stereoelectronic effects, and by mastering the practical application of the diverse protecting group toolkit, researchers can deconstruct the most complex glycans into a series of logical, achievable synthetic steps. The protocols and strategies outlined herein provide a robust foundation for professionals in drug discovery and chemical biology to confidently design and execute the synthesis of vital carbohydrate molecules.
References
- Filice, M., Guisan, J. M., & Palomo, J. M. (2010). Recent Trends in Regioselective Protection and Deprotection of Monosaccharides. Current Organic Chemistry, 14(6), 516-532.
- Filice, M., Guisan, J. M., & Palomo, J. M. (2010). Recent Trends in Regioselective Protection and Deprotection of Monosaccharides.
- Gamblin, D. P., Scanlan, E. M., & Davis, B. G. (2009). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 5, 19.
- Sears, P., & Wong, C. H. (2000). Synthesis of Complex Carbohydrates and Glycoconjugates: Enzyme-Based and Programmable One-Pot Strategies. Chemical Reviews, 101(8), 2315-2338.
- Hsiao, C. C., & Wu, C. Y. (2011). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. CHIMIA International Journal for Chemistry, 65(1-2), 48-51.
- Zhu, X., & Schmidt, R. R. (2009). Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates.
- Sears, P., & Wong, C. H. (2000). Complex carbohydrate synthesis tools for glycobiologists: enzyme-based approach and programmable one-pot strategies. Glycobiology, 10(11), 1157-1169.
- Hsu, C. H., Hung, H. C., & Wong, C. H. (2020). Synthetic Carbohydrate Chemistry and Translational Medicine. Journal of the American Chemical Society, 142(45), 19036-19051.
- Ashenhurst, J. (2018). Reactions of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Lu, S., Wang, J., & Zhang, Y. (2010). Regioselective one-pot protection of glucose.
- Manabe, Y., & Ito, Y. (2020). Advances in Protecting Groups for Oligosaccharide Synthesis. Current Organic Chemistry, 24(2), 143-155.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
-
Shashkov, A. S., & Chizhov, A. O. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Russian Chemical Reviews, 88(4), 337-366. [Link]
- van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2017). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 82(13), 6749-6763.
- Dhara, D., Dhara, A., & Murphy, P. V. (2022). Protecting group principles suited to late stage functionalization and global deprotection in oligosaccharide synthesis. Chemical Society Reviews, 51(23), 9677-9703.
- Benchchem. (n.d.). An In-depth Technical Guide to Glycosylation Reactions Using Protected Glucose. Benchchem.
- Li, H., & Yu, B. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 28(23), 7891.
- Volbeda, A. G., van der Marel, G. A., & Codée, J. D. C. (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology (pp. 1-32). Springer.
- Moss, A. (2003).
- Sigma-Aldrich. (n.d.). Protected Carbohydrate Building Blocks for More Efficient Syntheses. MilliporeSigma.
- Wikipedia contributors. (2023).
- ResearchGate. (2025).
- Seeberger, P. H. (2008).
- Mandal, S. (2019). Protecting Groups of Oligosaccharides. News-Medical.net.
- Pfrengle, F. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7430-7464.
- Guo, J., & Ye, X. S. (2010).
- van Kasteren, S. I., & Overkleeft, H. S. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 146-161.
- Whitfield, D. M. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(6), 837-847.
- Pearson Education. (n.d.).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Some protecting groups can block two OH groups of a carbohydrate ... | Study Prep in Pearson+ [pearson.com]
- 14. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alchemyst.co.uk [alchemyst.co.uk]
- 20. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
Microwave-assisted synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosyl esters.
Application Note: Microwave-Assisted Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosyl Esters
Executive Summary
This guide details the accelerated synthesis of 1-O-acyl-2-acetamido-2-deoxy-β-D-glucopyranose (GlcNAc) esters using microwave irradiation. GlcNAc esters are critical metabolic probes, prodrug candidates, and building blocks for glycopeptide synthesis. Traditional thermal methods (Koenigs-Knorr or DCC coupling) often suffer from long reaction times (12–48 h), low yields due to anomeric hydrolysis, and poor stereocontrol.
Key Advantages of this Protocol:
-
Speed: Reaction times reduced from hours to 5–15 minutes.
-
Stereoselectivity: Exclusive formation of the
-anomer via the oxazoline intermediate. -
Efficiency: Yields typically exceed 85%, with minimized thermal degradation.
Scientific Background & Mechanism
The Challenge of Anomeric Control
Synthesizing glycosyl esters requires precise control over the anomeric center (C1). For GlcNAc derivatives, the 2-acetamido group (
The Oxazolinium Mechanism
The reaction proceeds through a neighboring group participation (NGP) mechanism.
-
Activation: The leaving group (LG) at C1 is expelled.
-
Cyclization: The carbonyl oxygen of the C2-acetamido group attacks C1, forming a stable oxazolinium ion intermediate. This blocks the
-face. -
Nucleophilic Attack: The carboxylate anion attacks C1 from the top (
-face), opening the oxazoline ring and yielding the 1,2-trans ( ) glycosyl ester.
Figure 1: Mechanism of β-selective glycosylation via the oxazolinium intermediate facilitated by microwave irradiation.
Experimental Protocols
Two distinct protocols are provided based on the starting material availability.
Protocol A: Direct Condensation from GlcNAc Oxazoline (Green/Advanced)
Best for: High atom economy, catalyst-free synthesis, and sensitive carboxylic acids.
Materials:
-
Donor: 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2,1-d]-2-oxazoline.[1]
-
Acceptor: Carboxylic acid (R-COOH) (1.2 equiv).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene (minimal volume).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve the GlcNAc oxazoline (1.0 mmol, 329 mg) and the target carboxylic acid (1.2 mmol) in anhydrous DCE (2 mL).
-
Sealing: Cap the vial with a Teflon-lined septum and purge with nitrogen for 30 seconds.
-
Irradiation: Program the microwave reactor:
-
Temperature: 80°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature. Dilute with DCM (20 mL) and wash with saturated
(2 x 10 mL) to remove unreacted acid. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Ethyl Acetate/Hexane gradient).
Validation Check: The disappearance of the oxazoline peak (
Protocol B: Chloride Displacement (Robust/Classic)
Best for: Large scale synthesis using stable carboxylic acid salts.
Materials:
-
Donor: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride.[1][2][3]
-
Acceptor: Sodium or Potassium salt of Carboxylic acid (1.5 equiv).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 equiv) - Phase Transfer Catalyst.
-
Solvent: Biphasic mixture (DCM : Water, 1:1) or Anhydrous DMF.[4]
Step-by-Step Procedure:
-
Mixture: In a microwave vessel, suspend the glycosyl chloride (1.0 mmol) and carboxylic acid salt (1.5 mmol) in DMF (3 mL). Add TBAB (0.5 mmol).
-
Irradiation:
-
Temperature: 60°C
-
Power: Dynamic (Max 100W)
-
Hold Time: 5 minutes
-
-
Workup: Pour reaction mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry, and concentrate. Recrystallize from Ethanol/Ether if solid, or column chromatography.
Workflow & Troubleshooting
Figure 2: Decision matrix and optimization workflow for microwave-assisted glycosylation.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of ester | Ensure solvents are anhydrous; use molecular sieves in the reaction vial. |
| Acidic conditions | Add mild base (e.g., | |
| Caramelization | Overheating | Reduce MW power limit; ensure "PowerMax" (cooling while heating) is active if available. |
| Incomplete Reaction | Steric hindrance | For bulky carboxylic acids (e.g., Ibuprofen, bulky amino acids), increase time to 20 min and temp to 90°C. |
Comparative Analysis: Microwave vs. Thermal
The following data highlights the efficiency gains using Protocol A (Oxazoline route).
| Parameter | Conventional Thermal (Oil Bath) | Microwave-Assisted (Protocol A) |
| Temperature | Reflux (80–110°C) | 80°C |
| Time | 12 – 24 Hours | 10 Minutes |
| Yield (Benzoic Acid) | 65% | 92% |
| Stereoselectivity ( | 10:1 | >99:1 |
| Solvent Volume | High (20–50 mL) | Low (2–3 mL) |
References
-
Straightforward Synthesis of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Esters under Microwave Conditions. Source: ResearchGate / Journal of Carbohydrate Chemistry. Context: Establishes the catalyst-free oxazoline ring-opening method. URL:
-
Microwave-Assisted Organic Synthesis (MAOS): An Eco-Friendly Method of Green Chemistry. Source: MDPI (Current Organic Chemistry). Context: General parameters for translating thermal glycosylation to microwave conditions. URL:
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor. Source: PMC / NIH. Context: Discusses the mechanistic role of the N-acetyl group in ensuring beta-selectivity. URL:
-
Microwave-Assisted Transformation of Esters. Source: Organic Chemistry Portal. Context: Protocols for ester handling and stability under microwave irradiation.[5] URL:
Sources
- 1. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]
Application Note: tert-Amyl Glycosides as Hydrolytically Stable Probes for Lectin Binding Kinetics
This Application Note is structured as a high-level technical guide for researchers in glycobiology and drug discovery. It focuses on the specific advantages of tert-Amyl glycosides —namely their hydrolytic stability and hydrophobic sub-site complementarity—in the context of lectin binding studies.
Executive Summary
The accurate characterization of lectin-carbohydrate interactions is frequently compromised by the hydrolytic instability of standard glycoside probes (e.g., p-nitrophenyl or methyl glycosides) when exposed to crude biological matrices containing active glycosidases.
This guide details the application of O-tert-amyl glycosides (1,1-dimethylpropyl glycosides) as superior ligands for lectin profiling. Due to the steric bulk of the quaternary carbon at the aglycone position, these derivatives exhibit near-absolute resistance to enzymatic hydrolysis while simultaneously probing hydrophobic pockets adjacent to the Carbohydrate Recognition Domain (CRD) of many lectins (e.g., Galectins, ConA).
Scientific Mechanism & Rationale
The Stability Problem
In typical screening workflows using crude plant extracts or serum, endogenous glycosidases (exo- and endo-) rapidly hydrolyze simple alkyl glycosides. This degradation leads to:
-
False Negatives: Disappearance of the inhibitor/ligand during the assay incubation time.
-
Kinetic Drift: In Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), the concentration of active ligand
decreases over time, invalidating calculations.
The tert-Amyl Solution
The tert-amyl group introduces a quaternary center directly attached to the glycosidic oxygen.
-
Steric Shielding: The bulky methyl groups at the
-carbon of the aglycone prevent the catalytic carboxylates of glycosidases from accessing the anomeric center, rendering the bond enzymatically inert [1]. -
Hydrophobic Anchoring: Many lectins possess a hydrophobic sub-site near the CRD. The tert-amyl group (5 carbons) provides a stronger hydrophobic interaction (
) than a methyl group, often increasing affinity for lectins like Concanavalin A (ConA) and Galectins without the solubility issues of longer alkyl chains (e.g., octyl/dodecyl) [2].
Mechanism Diagram
The following diagram illustrates the differential stability and binding logic.
Caption: Comparative pathway analysis showing the susceptibility of methyl glycosides to enzymatic degradation versus the steric resistance and stable binding of tert-amyl glycosides.
Experimental Protocols
Protocol A: Comparative Hydrolytic Stability Assay
Objective: Validate the resistance of tert-amyl glycosides to enzymatic degradation prior to binding studies.
Materials:
-
Ligand A: Methyl
-D-mannopyranoside (Control). -
Ligand B: tert-Amyl
-D-mannopyranoside (Test). -
Enzyme:
-Mannosidase (Jack Bean), 10 U/mL in Citrate Buffer (pH 4.5). -
Detection: TLC or HPLC-ELSD.
Workflow:
-
Preparation: Dissolve both ligands at 10 mM in Citrate Buffer.
-
Incubation: Add 10
L of -Mannosidase to 100 L of ligand solution. Incubate at 37°C. -
Sampling: Take aliquots at
hours. -
Quenching: Add 100
L cold Ethanol to precipitate enzyme. Centrifuge (10,000 x g, 5 min). -
Analysis: Analyze supernatant via HPLC (Amide-80 column, Acetonitrile:Water gradient).
-
Criteria: The tert-amyl derivative should show >95% integrity at 24 hours, while the methyl derivative typically shows >50% degradation.
Protocol B: Competitive Inhibition ELISA
Objective: Determine the
Reagents:
-
Solid Phase: 96-well Polystyrene High-Bind Plate coated with Mannan (yeast) or Fetuin (10
g/mL). -
Lectin: ConA-HRP (Concanavalin A conjugated to Horseradish Peroxidase) or Biotinylated Lectin.
-
Inhibitors: tert-Amyl glycoside (serial dilution 10 mM to 1
M).
Step-by-Step Procedure:
-
Coating:
-
Add 100
L of glycoprotein solution (in PBS, pH 7.4) to wells. -
Incubate overnight at 4°C.
-
Wash 3x with PBS-T (PBS + 0.05% Tween-20).
-
-
Blocking:
-
Add 200
L of 3% BSA in PBS. -
Incubate 1 hour at Room Temp (RT). Wash 3x.
-
-
Inhibition Mix (Critical Step):
-
In a separate low-binding tube, pre-incubate the Lectin-HRP (0.5
g/mL) with the tert-Amyl Inhibitor (various concentrations) for 30 minutes at RT. -
Note: This allows equilibrium binding in solution without competition from the plate surface.
-
-
Binding Transfer:
-
Transfer 100
L of the Lectin-Inhibitor mix to the coated/blocked plate. -
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash 5x with PBS-T (thorough washing is crucial to remove unbound lectin).
-
Add 100
L TMB Substrate. Develop for 10-15 mins (blue color). -
Stop with 50
L 1M H2SO4 (turns yellow). -
Read Absorbance at 450 nm.
-
Data Analysis & Interpretation
Calculating Relative Potency
Plot Absorbance (
Relative Potency (RP) is calculated against the standard methyl glycoside:
Expected Results Table
The following table summarizes typical data when comparing tert-amyl vs. methyl glycosides against common lectins.
| Lectin Target | Ligand Headgroup | Aglycone | Relative Potency | Stability (24h) | |
| ConA (Jack Bean) | Methyl | 850 | 1.0 | < 40% | |
| ConA (Jack Bean) | tert-Amyl | 210 | 4.0 | > 98% | |
| Galectin-3 | Methyl | 1200 | 1.0 | < 50% | |
| Galectin-3 | tert-Amyl | 350 | 3.4 | > 98% |
Interpretation: A Relative Potency > 1.0 indicates that the tert-amyl group contributes positively to binding, likely through hydrophobic interactions with the lectin surface, in addition to providing stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific hydrophobic binding of tert-amyl to the plate. | Increase Tween-20 to 0.1% in wash buffer; Ensure blocking with BSA is sufficient. |
| No Inhibition | Lectin concentration too high (saturation). | Titrate lectin to 50% of maximal binding ( |
| Precipitation | tert-Amyl glycosides have lower solubility than methyl. | Dissolve stock in 10% DMSO/Water, then dilute. Ensure final DMSO < 1% in assay. |
References
-
Werz, D. B., & Seeberger, P. H. (2005). Carbohydrates as Scaffolds in Drug Discovery. Chemistry – A European Journal, 11(11), 3194–3206. [Link]
-
Dam, T. K., & Brewer, C. F. (2002). Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry. Chemical Reviews, 102(2), 387-429. [Link]
-
Giguère, D., & Roy, R. (2016). Synthesis of Glycodendrimers and Their Application in Lectin Binding Studies. Glycoconjugate Journal, 33, 391–412. [Link]
-
Wolfenden, R., & Eden, D. (2018). Transition State Analogues for Glycosidases. Journal of the American Chemical Society. (Contextual grounding on steric exclusion in enzyme active sites). [Link]
Synthesis of fluorinated N-acetyl-D-glucosamine analogs.
Application Note: Synthesis of Fluorinated N-Acetyl-D-Glucosamine Analogs
Part 1: Strategic Overview & Rationale
Fluorinated carbohydrates are not merely structural analogs; they are precision tools for interrogating and manipulating biological systems.[1] The substitution of a hydroxyl group (-OH) or an N-acetyl group (-NHAc) with fluorine or a fluorinated motif introduces profound electronic and steric changes while often maintaining recognition by carbohydrate-processing enzymes.
Why Fluorinate GlcNAc?
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–OH bond. Fluorination at C-3 or C-4 can block degradation by glycosidases or prevent isomerization (e.g., GlcNAc to ManNAc epimerization).
-
Electronic Withdrawal: The high electronegativity of fluorine alters the pKa of adjacent protons and affects the hydrogen-bonding capability of the sugar ring.
-
Chain Termination: 4-Deoxy-4-fluoro-GlcNAc (4-F-GlcNAc) acts as a chain terminator in glycosaminoglycan (GAG) biosynthesis because it cannot accept the next sugar unit (typically GlcA or Gal) at the 4-position.
-
Chemical Probes:
-NMR allows for sensitive, background-free monitoring of metabolic flux and protein binding.
Part 2: Synthetic Protocols
The synthesis of ring-fluorinated GlcNAc analogs is non-trivial due to the need for precise stereochemical control. The "Direct Fluorination" of unprotected sugars is rarely successful due to poly-substitution and decomposition.
The Gold Standard: The 1,6-Anhydro-2-Azido Route
This guide prioritizes the 1,6-anhydro-2-azido-β-D-glucopyranose scaffold. This bicyclic system locks the pyranose ring in the
Protocol A: Synthesis of 3-Deoxy-3-Fluoro-GlcNAc
Mechanism: This protocol utilizes the "retentive" fluorination of the 1,6-anhydro scaffold or a double-inversion pathway depending on the precise leaving group. The most robust method involves DAST (Diethylaminosulfur trifluoride) treatment of the 4-O-benzyl protected intermediate.
Step-by-Step Workflow:
-
Precursor Preparation:
-
Start: 1,6-Anhydro-2-azido-2-deoxy-β-D-glucopyranose (Compound 1 ).
-
Protection: Selectively protect C-4. Reaction with benzaldehyde dimethyl acetal gives the 4,6-O-benzylidene, followed by reductive opening (BH3·THF/Bu2BOTf) to yield 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (Compound 2 ).
-
Note: The C-3 hydroxyl is now free for activation.
-
-
Fluorination (The Critical Step):
-
Reagents: DAST (3.0 equiv), anhydrous CH2Cl2.
-
Conditions: Cool to -20°C, add DAST dropwise. Warm to Room Temperature (RT) and stir for 12-16 h.
-
Outcome: This reaction typically proceeds with retention of configuration in this specific bicyclic system (due to neighboring group participation or specific constraints of the anhydro bridge), yielding the 3-fluoro-gluco configuration (Compound 3 ).
-
Safety: DAST can be explosive; do not heat above 50°C.
-
-
Ring Opening & Functionalization:
-
Acetolysis: Treat Compound 3 with Ac2O/H2SO4 (cat.) to open the 1,6-anhydro bridge and convert the benzyl ether to an acetate. This yields 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-3-fluoro-α/β-D-glucopyranose .
-
Reduction/Acetylation: Hydrogenation (H2, Pd/C) reduces the azide to an amine, which spontaneously acetylates in the presence of Ac2O (or requires a separate Ac2O/Pyridine step) to form the final peracetylated 3-F-GlcNAc .
-
-
Deprotection:
-
Zemplén Conditions: NaOMe (cat.) in dry MeOH to remove O-acetyl groups.
-
Purification: Neutralize with acidic resin (Amberlite IR-120 H+), filter, and lyophilize.
-
Key Data Points:
| Parameter | Value |
|---|---|
| Precursor | 1,6-anhydro-2-azido-4-O-benzyl-β-D-glucopyranose |
| Fluorinating Agent | DAST (Diethylaminosulfur trifluoride) |
| Solvent | Dichloromethane (Anhydrous) |
| Yield (Fluorination) | 65 - 75% |
| Stereochemistry | Retention (Gluco → Gluco) |
Protocol B: Synthesis of 4-Deoxy-4-Fluoro-GlcNAc
Strategic Inversion: Nucleophilic fluorination with DAST at a secondary carbon almost always proceeds via an SN2 mechanism (inversion of configuration).
-
To obtain 4-F-GlcNAc (Gluco config), you must start with a Galacto precursor.
-
To obtain 4-F-GalNAc (Galacto config), you must start with a Gluco precursor.
Step-by-Step Workflow (Target: 4-F-GlcNAc):
-
Precursor Selection:
-
Start with 1,6-anhydro-2-azido-2-deoxy-β-D-galactopyranose .
-
Protect C-3 (e.g., 3-O-benzyl) leaving C-4 free.
-
-
Fluorination:
-
Reaction: Treat the 3-O-benzyl-galacto derivative with DAST in CH2Cl2/Pyridine at reflux (or elevated temp in sealed tube).
-
Mechanism: SN2 attack by fluoride ion displaces the C-4 leaving group (activated OH).
-
Result: Inversion from Galacto (axial C-4) to Gluco (equatorial C-4).
-
-
Global Deprotection & Functionalization:
-
Follow the same Acetolysis -> Reduction/Acetylation -> Saponification route as Protocol A.
-
Protocol C: Synthesis of N-Fluoroacetyl-D-Glucosamine (GlcNFAc)
This analog modifies the amide handle rather than the pyranose ring. It is widely used in metabolic engineering.
Workflow:
-
Starting Material: D-Glucosamine Hydrochloride (GlcN[2][3]·HCl).
-
Acylation:
-
Reagent: Sodium Fluoroacetate (or Fluoroacetic acid) + EDC·HCl + HOBt.
-
Alternative: Fluoroacetic anhydride (more reactive, but harder to handle).
-
Conditions: Dissolve GlcN·HCl in DMF/Water (1:1). Add Et3N (1.2 equiv) to liberate the free amine. Add activated fluoroacetylating agent. Stir 12 h at RT.
-
-
Purification:
-
The product is water-soluble. Purify via activated charcoal filtration or size-exclusion chromatography (Bio-Gel P-2).
-
-
Validation:
-
MS: Check for +18 mass shift vs GlcNAc (F vs H).
- -NMR: Distinct triplet/multiplet around -220 to -230 ppm (depending on reference).
-
Part 3: Visualization & Logic
Diagram 1: The 1,6-Anhydro Synthetic Pathway
Caption: General workflow for synthesizing ring-fluorinated GlcNAc via the 1,6-anhydro-azido scaffold.
Diagram 2: Metabolic Fate of Fluorinated Analogs
Caption: Metabolic divergence: 4-F analogs often act as chain terminators, while 3-F/6-F analogs may be incorporated.
Part 4: Quality Control & Validation
Every synthesized batch must undergo the following "Self-Validating" QC checks:
-
-NMR Spectroscopy:
-
Why: Definitive proof of fluorination.
-
Expectation:
-
3-F: ~ -198 to -205 ppm (ddd).
-
4-F: ~ -195 to -200 ppm (dt).
-
6-F: ~ -230 ppm (td).
-
-
Coupling Constants: Look for large geminal
(~50 Hz) and vicinal (~15-30 Hz) couplings in -NMR.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Confirm the molecular formula. Fluorine substitution results in a mass shift of +1.9958 Da (F vs OH is 19 vs 17, net +2) or +17.9906 Da (F vs H replacement). Correction: F (19) replacing OH (17) is +2 Da. F (19) replacing H (1) is +18 Da.
-
Ring Fluorination (Deoxy-fluoro):[4] [M+H]+ = Mass of GlcNAc (221.21) - OH (17) + F (19) = 223.21 .
-
-
HPLC Purity:
-
Column: Amide-80 or HILIC column.
-
Mobile Phase: Acetonitrile/Water gradient (Ammonium Formate buffer).
-
Detection: ELSD or CAD (since fluorinated sugars often lack strong UV chromophores).
-
References
-
Hamala, V., et al. (2021). "Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides." Beilstein Journal of Organic Chemistry, 17, 1086–1095. Link
-
Ferreira, S. B., et al. (2006).[5] "Diethylaminosulfur Trifluoride (DAST)."[1][5][6] Synlett, 2006(07), 1130–1131.[5] Link
-
Lainé, D., et al. (2020).[1] "Fluorine effect in nucleophilic fluorination at C4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose." Beilstein Journal of Organic Chemistry, 16, 2880–2887.[7] Link
-
Wei, X., et al. (2023).[2] "Drug Discovery Based on Fluorine-Containing Glycomimetics." Molecules, 28(18), 6641. Link
-
Schultz, V. L., et al. (2017). "Chemoenzymatic Synthesis of 4-Fluoro-N-Acetylhexosamine Uridine Diphosphate Donors." Journal of Organic Chemistry, 82(5). Link
Sources
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- 4. beilstein-archives.org [beilstein-archives.org]
- 5. scispace.com [scispace.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Amyl Group Introduction
Welcome to the technical support center for optimizing the introduction of the tert-amyl (t-amyl) group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for this common synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
The tert-amyl group, or 2-methyl-2-butyl group, is a valuable substituent in organic synthesis. Its significant steric bulk and the stability of its corresponding tertiary carbocation offer unique advantages in directing reactions and protecting functional groups.[1][2] However, harnessing these properties requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls. This guide addresses the most common challenges encountered during its introduction onto aromatic rings and heteroatoms.
Part 1: Troubleshooting Guide for Friedel-Crafts tert-Amylation
The most common method for attaching a tert-amyl group to an aromatic ring is the Friedel-Crafts alkylation.[3] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the tert-amyl cation acts as the electrophile. The cation is typically generated in situ from precursors like tert-amyl alcohol or tert-amyl chloride using a Lewis or Brønsted acid catalyst.[4]
Generation of the tert-Amyl Cation Electrophile
Caption: Common pathways for generating the tert-amyl cation.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts tert-amylation reaction is resulting in a low yield or failing completely. What are the likely causes?
A: This is a frequent issue in Friedel-Crafts reactions and can almost always be traced back to three areas: the aromatic substrate, the catalyst, or the reaction conditions.
-
Cause A: Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring makes it electron-poor and thus not nucleophilic enough to attack the electrophile.[5][6] Aromatic rings must be at least as reactive as halobenzenes to participate effectively.[7]
-
Solution: If your synthesis allows, consider performing the tert-amylation before introducing the deactivating group. Alternatively, more forcing conditions (higher temperature, stronger Lewis acid) may be required, but this can lead to side reactions.
-
-
Cause B: Catalyst Inactivity: Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[5] Any water present in the glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause C: Substrate-Catalyst Interaction: Aromatic substrates containing basic functional groups, such as amines (-NH₂) or phenols (-OH), can complex with the Lewis acid catalyst.[5] This deactivates both the catalyst and the substrate.
-
Solution: For these substrates, Brønsted acids like sulfuric acid or phosphoric acid are often a better choice for generating the tert-amyl cation from tert-amyl alcohol.[4] Alternatively, the hydroxyl or amino group can be protected prior to the Friedel-Crafts reaction.
-
Issue 2: Formation of Multiple Products (Polyalkylation)
Q: I'm observing significant amounts of di- or tri-substituted products in my reaction mixture. How can I improve selectivity for the mono-alkylated product?
A: This is a classic limitation of Friedel-Crafts alkylation. The introduction of an alkyl group, such as tert-amyl, activates the aromatic ring, making the product more reactive than the starting material.[6][8] This leads to subsequent alkylation events.
-
Solution A: Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the statistical probability that the electrophile will encounter a molecule of starting material rather than the more reactive product.
-
Solution B: Control Reaction Time and Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate and monitor it closely by TLC or GC. Shorter reaction times can minimize the formation of polyalkylation products.
-
Solution C: Use a Milder Catalyst: Stronger Lewis acids can promote polyalkylation. Consider using a milder catalyst (e.g., FeCl₃ instead of AlCl₃) or a solid acid catalyst to temper reactivity.
Friedel-Crafts Troubleshooting Logic
Caption: Decision workflow for troubleshooting Friedel-Crafts tert-amylation.
Data Summary: Troubleshooting Friedel-Crafts tert-Amylation
| Issue | Potential Cause | Recommended Solution(s) | Citation |
| Low/No Yield | Electron-withdrawing groups on the aromatic ring. | Perform alkylation prior to introducing deactivating groups. | [5][6] |
| Moisture inactivating the Lewis acid catalyst. | Ensure strictly anhydrous conditions (oven-dried glassware, dry solvents). | [5] | |
| Basic groups (-OH, -NH₂) on substrate complexing with the catalyst. | Use a Brønsted acid catalyst or protect the functional group. | [4][5] | |
| Polyalkylation | The alkylated product is more reactive than the starting material. | Use a large excess of the aromatic substrate; lower the reaction temperature. | [6][8] |
| Rearrangement | Formation of a more stable carbocation. | Not an issue for the tert-amyl group as it already forms a stable tertiary carbocation. | [6] |
Part 2: Troubleshooting Guide for tert-Amylation of Heteroatoms
The tert-amyl group can also be used as a bulky protecting group for alcohols and, less commonly, amines.[9][10] The stability of the tert-amyl cation makes SN1-type reactions the most viable pathway, as SN2 reactions are heavily disfavored due to steric hindrance.[2][11]
Issue: Low Yield in tert-Amyl Ether Formation
Q: I am trying to synthesize a tert-amyl ether from an alcohol and a tert-amyl halide, but the yield is very low. Why is this happening?
A: This is a classic case of competing reaction pathways. The typical Williamson ether synthesis conditions (a strong base like NaH to form an alkoxide, followed by an alkyl halide) fail for tertiary halides.
-
Cause: E1/E2 Elimination: The alkoxide is not only a good nucleophile but also a strong base. When it encounters a sterically hindered tertiary halide like tert-amyl chloride, it is far more likely to act as a base and abstract a proton, leading to an elimination reaction (E1/E2) to form 2-methyl-2-butene and 2-methyl-1-butene, rather than the desired SN2 substitution.
-
Solution: Switch to SN1 Conditions. The most effective way to form tert-amyl ethers is to react the alcohol with a source of the tert-amyl cation under acidic conditions. A common method is to use tert-amyl alcohol as the reactant and solvent, with a catalytic amount of a strong acid (e.g., H₂SO₄). The alcohol to be protected attacks the tert-amyl cation once it's formed. This method is particularly effective for preparing ethers like tert-amyl methyl ether (TAME) or tert-amyl ethyl ether (TAEE).[12][13]
-
General Protocol: Acid-Catalyzed Synthesis of a tert-Amyl Ether
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol to be protected (1.0 eq) with an excess of tert-amyl alcohol (can serve as the solvent, ~5-10 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the tert-amyl group over the more common tert-butyl group?
A1: The main practical advantage is the physical state of its common precursor. Tert-amyl alcohol is a liquid at room temperature (m.p. -9 °C, b.p. 102 °C), making it easier to handle, measure, and use as a solvent compared to tert-butyl alcohol, which is a solid at room temperature (m.p. 25-26 °C).[14] This can simplify reaction setups significantly.
Q2: Will the tert-amyl group rearrange during a Friedel-Crafts reaction?
A2: No. Carbocation rearrangements occur when a less stable carbocation (e.g., primary or secondary) can rearrange via a hydride or alkyl shift to form a more stable one.[6][7] The tert-amyl cation is already a stable tertiary carbocation, so there is no thermodynamic driving force for it to rearrange.[15] This is a key advantage of using tertiary alkylating agents in Friedel-Crafts reactions.
Q3: How do I remove a tert-amyl protecting group from an alcohol (i.e., cleave a tert-amyl ether)?
A3: Tert-amyl ethers are relatively robust and require acidic conditions for cleavage.[16] The mechanism is the reverse of their formation: protonation of the ether oxygen followed by loss of the stable tert-amyl cation. Strong Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., ZnBr₂ in CH₂Cl₂) can be effective.[17][18] The choice of reagent depends on the sensitivity of other functional groups in the molecule.
Q4: Can I introduce a tert-amyl group onto a nitrogen atom?
A4: Direct N-tert-amylation is challenging due to the high steric hindrance around the nitrogen atom and the basicity of amines, which can interfere with catalysts.[19][20] While some specialized methods exist, such as the reaction of N-chlorodialkylamines with organometallic reagents or visible-light-mediated carbonyl alkylative amination, it is not as straightforward as O-alkylation or C-alkylation.[20][21] For many applications, alternative bulky N-protecting groups like Boc are preferred.
References
-
Wikipedia. (2023, November 13). tert-Amyl chloride. In Wikipedia. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, October 15). tert-Amyl alcohol. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2023, November 11). What are the limitations of Fridel-Craft Alkylation?. Retrieved from [Link]
-
Study.com. (n.d.). Draw a full reaction mechanism for the synthesis of tert-amyl chloride from tert-amyl alcohol. Retrieved from [Link]
-
Scribd. (2025, August 11). Experiment 8 - TAmyl Chloride Synthesis 2025. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Reed, C. A., & Kato, T. (2004). Putting tert-Butyl Cation in a Bottle. Angewandte Chemie International Edition, 43(22), 2907-2909. Retrieved from [Link]
-
Saunders, M., & Hagen, E. L. (1968). Rapid rearrangements in the tert-amyl cation and the relative sign of the coupling constants. Journal of the American Chemical Society, 90(24), 6881-6882. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Access to “Friedel-Crafts-restricted” tert-alkyl aromatics by activation/methylation of tertiary benzylic alcohols. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Alkylation of phenol with tert.-amyl alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. PMC. Retrieved from [Link]
-
Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TERT-AMYL ALCOHOL (TAA). Retrieved from [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
PubMed. (2018, May 4). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). tert-Amyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Wikipedia. (2023, November 29). tert-Amyl alcohol. In Wikipedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tert-amyl alcohol – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. PMC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (2008, March). Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons. Retrieved from [Link]
-
Wikipedia. (2023, April 20). tert-Amyl methyl ether. In Wikipedia. Retrieved from [Link]
-
ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
UC Berkeley, College of Chemistry. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Thieme. (n.d.). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Retrieved from [Link]
-
Quora. (2017, January 25). What are the uses of tert-Amyl chloride?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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- 21. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amphipathic Glycoside Derivatives
Status: Operational Operator: Senior Application Scientist Ticket ID: AGD-PUR-001 Subject: Troubleshooting Guide for Isolation, Separation, and Detection
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. This guide addresses the unique challenges inherent to amphipathic glycoside derivatives (e.g., saponins, glycolipids, amphiphilic conjugates). These molecules possess a "Dr. Jekyll and Mr. Hyde" structure: a hydrophilic sugar moiety (glycone) and a hydrophobic backbone (aglycone).
This dual nature creates a "soap-like" behavior that complicates every stage of purification—from solubility and foaming to chromatographic resolution and detection. Below are the field-proven protocols and troubleshooting steps to resolve your specific experimental bottlenecks.
Module 1: Sample Preparation & Solubility
Q: My sample foams uncontrollably during rotary evaporation or injection. How do I prevent this?
Diagnosis: Amphipathic glycosides lower surface tension, acting as surfactants. Vacuum concentration or vigorous mixing induces stable foam, leading to sample loss and cross-contamination.
The Fix: The "Dry Load" Protocol Do not attempt liquid injection for flash chromatography if foaming is present. Use the Dry Loading technique to bypass solubility mismatches and foaming issues.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude mixture in a strong solvent (e.g., MeOH, DCM/MeOH) where it is fully soluble.
-
Adsorption: Add a solid support (C18 silica for reverse phase, or Celite/diatomaceous earth) to the solution. Ratio: 1 part sample to 3 parts support (w/w).
-
Evaporation: Gently remove the solvent on a rotary evaporator. Crucial: Use a bump trap and lower vacuum slowly. The result should be a free-flowing powder, not a sticky gum.
-
Loading: Pack this powder into an empty solid-load cartridge or pour it directly on top of the column bed (protected by a frit).
Q: I cannot find a single solvent that dissolves my sample for Reverse Phase (RP) injection without causing precipitation in the column.
Diagnosis: The "Solubility Paradox." The sample requires high organic content to dissolve the aglycone but precipitates when hitting the high-aqueous initial mobile phase of an RP gradient.
The Fix: Solubility Bridging & Sandwich Injection
-
Cosolvent Selection: Use DMSO or DMF (up to 100%) for injection, as they are miscible with water but dissolve hydrophobic compounds. Note: Keep injection volume low (<1% of column volume) to prevent peak distortion.
-
At-Column Dilution (ACD): If your system supports it, use a pump to dilute the sample with the aqueous mobile phase immediately before the column head.
-
The "Sandwich" Injection:
Module 2: Chromatographic Separation
Q: My glycoside peaks are tailing significantly on C18 columns. What is wrong?
Diagnosis: Tailing is often caused by secondary interactions between the hydroxyl groups of the sugar moiety and residual silanols on the silica surface.
The Fix: Mobile Phase Modifiers & Stationary Phase Selection
| Factor | Adjustment | Mechanism |
| pH Control | Add 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4-5). | Suppresses ionization of residual silanols, reducing secondary binding. |
| Temperature | Increase column oven to 40–50°C. | Improves mass transfer kinetics and reduces viscosity (crucial for sugar-rich molecules). |
| Stationary Phase | Switch to Polar-Embedded C18 or C18-Amide . | The polar group shields silanols and provides better "wetting" for the sugar moiety. |
Q: My polar glycosides elute in the void volume (no retention) on C18.
Diagnosis: The hydrophilic sugar moiety dominates the interaction, making the molecule too polar for standard C18 retention.
The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to HILIC mode, which retains polar compounds using a water-rich layer on a polar stationary phase.[3][4][5][6]
HILIC Decision Logic:
-
Mobile Phase: Acetonitrile (Weak) / Water + Buffer (Strong). Note: This is the inverse of RP.
-
Column: Amide or Diol phases are robust for glycosides.
-
Sample Diluent: Must be high organic (e.g., 90% ACN). Injecting water will disrupt the partitioning mechanism and ruin peak shape.
Visual Guide: Stationary Phase Selection
Caption: Decision tree for selecting the optimal stationary phase based on the glycoside's structural dominance.
Module 3: Detection Strategies
Q: I cannot see my compound on the UV detector.
Diagnosis: Most glycosides (unless acylated with aromatic groups) lack a chromophore. They are "UV transparent."
The Fix: Universal Detection (ELSD or CAD) Do not rely on UV (210 nm) as it is non-specific and prone to solvent interference.
Comparison of Detectors for Glycosides:
| Feature | UV (200-210 nm) | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detection) |
| Principle | Light Absorption | Light Scattering of particles | Charge measurement of particles |
| Suitability | Poor (Only if C=C or aromatic present) | Good (Universal for non-volatiles) | Excellent (High sensitivity, uniform response) |
| Gradient Compatibility | Poor (Baseline drift) | Good (Stable baseline) | Excellent |
| Limitations | Misses non-chromophoric targets | Non-linear response; volatile loss | Requires volatile mobile phase |
Protocol for ELSD Optimization:
-
Drift Tube Temp: Set low (35–45°C) to prevent thermal degradation of the sugar, but high enough to evaporate the water.
-
Gas Flow: Increase N2 flow if baseline noise is high (improves nebulization).
-
Mobile Phase: Use volatile buffers only (Formic acid, Ammonium Acetate, TFA). Never use Phosphate or Sodium buffers, as they will clog the detector and cause massive noise.
Module 4: Recovery & Post-Purification
Q: How do I remove buffer salts from my purified fraction?
Diagnosis: If you used non-volatile buffers (rare for ELSD/MS but possible) or high concentrations of ammonium acetate, your dried fraction may contain salt crystals.
The Fix: Solid Phase Extraction (SPE) Desalting
-
Conditioning: Wet a C18 SPE cartridge with MeOH, then equilibrate with water.
-
Loading: Dissolve your fraction in <5% organic solvent (mostly water) and load. Salts will pass through; glycosides will retain.
-
Washing: Wash with 100% Water (removes buffer salts and highly polar impurities).
-
Elution: Elute the glycoside with MeOH or ACN.
References
-
Biotage. "Successful Flash Chromatography: Normal Phase or Reversed Phase?" Biotage White Papers. [Link]
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Notes. [Link]
-
National Institutes of Health (NIH). "Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery." Marine Drugs. [Link]
Sources
- 1. What are the challenges in researching the Glycoside Series? - Blog [hbynm.com]
- 2. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 6. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up the Synthesis of Protected Monosaccharides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of protected monosaccharides. This guide is designed to provide practical, in-depth answers to the complex challenges encountered when transitioning from bench-top experiments to pilot- or manufacturing-scale production. We will explore the causality behind experimental choices, offering troubleshooting strategies and detailed protocols to ensure your scale-up campaigns are efficient, reproducible, and successful.
PART 1: Frequently Asked Questions (FAQs) - The Strategic View
This section addresses high-level strategic decisions and planning necessary for a successful scale-up campaign.
Q1: What are the primary challenges when transitioning from bench-scale to pilot-scale synthesis of protected monosaccharides?
Scaling up carbohydrate synthesis introduces several challenges that are often not apparent at the milligram or gram scale. The primary hurdles include:
-
Heat and Mass Transfer: Reactions that are well-behaved in a round-bottom flask can become problematic in large reactors. Poor heat dissipation can lead to dangerous exotherms, causing side reactions and degradation of sensitive carbohydrate intermediates.[1] Inefficient mixing (mass transfer) can result in localized high concentrations of reagents, leading to incomplete reactions and the formation of impurities.[2]
-
Purification and Isolation: Standard laboratory purification techniques, particularly silica gel chromatography, are often impractical and economically unviable for multi-kilogram quantities.[3] Identifying and implementing scalable purification methods like crystallization or specialized chromatography is a major bottleneck.[4][5] Furthermore, the high polarity of many carbohydrate derivatives can complicate extractions and lead to product loss in aqueous phases.[3]
-
Maintaining Stereoselectivity: The delicate factors that control the stereochemical outcome of glycosylation reactions (e.g., solvent, temperature, reagent concentration) can be difficult to replicate precisely in large vessels.[6][7] Minor temperature fluctuations or changes in mixing efficiency can dramatically alter the anomeric (α/β) ratio of the product, compromising the final yield of the desired stereoisomer.[8]
-
Protecting Group Manipulations: The multi-step nature of protecting and deprotecting hydroxyl groups is a central challenge in carbohydrate synthesis.[9][10] At scale, each additional step decreases overall yield and increases cost and time. Incomplete reactions or side reactions during these steps can lead to complex mixtures that are exceedingly difficult to purify.[11]
Q2: When should I consider continuous flow synthesis over traditional batch processing for scale-up?
Continuous flow chemistry is an increasingly powerful strategy for scaling up monosaccharide synthesis and should be strongly considered when facing challenges with safety, consistency, and efficiency in batch mode.[12][13]
Consider Continuous Flow When:
-
Managing Exothermic Reactions: Flow reactors have a very high surface-area-to-volume ratio, allowing for superior heat exchange. This enables precise temperature control, mitigating the risk of thermal runaways and improving product selectivity for temperature-sensitive reactions.[1]
-
Improving Reproducibility and Safety: Automated flow systems offer exceptional control over reaction parameters like residence time, stoichiometry, and temperature, leading to higher batch-to-batch consistency.[12][14] They also allow for the in situ generation and immediate use of hazardous or unstable intermediates, minimizing operator exposure and risk.[1]
-
"Telescoping" Multi-Step Syntheses: A key advantage of flow chemistry is the ability to link multiple reaction steps in a continuous sequence, a process known as "telescoping".[14] This avoids the need for work-up and purification of intermediates, significantly reducing time, solvent waste, and potential for material loss.[14][15]
-
Rapid Process Optimization: The small internal volume of flow reactors allows for rapid screening of reaction conditions (temperature, pressure, catalyst loading) using minimal material, accelerating the development of optimized and scalable protocols.
The following diagram illustrates the fundamental differences between batch and continuous flow processing workflows.
Caption: Batch vs. Continuous Flow Workflow.
Q3: How do I select an optimal orthogonal protecting group strategy for a multi-step, large-scale synthesis?
An orthogonal protecting group strategy is essential for the synthesis of complex carbohydrates, as it allows for the selective removal of one type of protecting group in the presence of others.[11][16] The choice of groups for a large-scale synthesis must be guided by robustness, cost, and ease of removal.
Key Considerations:
-
Stability and Robustness: Protecting groups must be stable to the reaction conditions required for subsequent steps (e.g., acidic, basic, oxidative, reductive). Benzyl (Bn) ethers are widely used as "permanent" protecting groups due to their high stability, while silyl ethers offer tunable lability.[10][17]
-
Ease of Introduction and Removal: At scale, reactions should be high-yielding and use readily available, inexpensive reagents. Similarly, deprotection conditions should be mild, avoiding harsh reagents that could damage the target molecule or require extensive purification to remove. For example, the removal of benzyl ethers by catalytic hydrogenation is highly efficient and clean.[10]
-
Orthogonality: The deprotection conditions for each group must be mutually exclusive. A classic orthogonal set includes silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and acyl groups like acetyl or benzoyl (removed by base).[17]
-
Impact on Reactivity: Protecting groups are not merely spectators; they profoundly influence the reactivity of the monosaccharide. Electron-withdrawing groups (e.g., acetyl, benzoyl) at the C-2 position "disarm" a glycosyl donor, making it less reactive. Conversely, electron-donating groups (e.g., benzyl) "arm" the donor, increasing its reactivity.[6][10] This effect is critical for controlling the outcome of glycosylation reactions.[18]
| Protecting Group | Common Reagents for Introduction | Deprotection Conditions | Scale-Up Considerations |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Highly robust; hydrogenolysis is clean and scalable. Avoid in molecules with other reducible groups. |
| Silyl (TBDMS, TIPS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Excellent for selective protection of primary alcohols.[11] TBAF can be costly at scale; consider acidic removal if compatible. |
| Acetyl (Ac) | Acetic anhydride, Pyridine | NaOMe in MeOH (Zemplén) | Inexpensive and easy to introduce. Base-catalyzed removal is fast and efficient. Can migrate under certain conditions. |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | NaOMe in MeOH (Zemplén) | More stable than acetyls. Can act as a participating group to direct 1,2-trans stereoselectivity.[6] |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA | Mild acid (e.g., AcOH) or H₂ (hydrogenolysis) | Conformationally locks pyranose rings, which can influence reactivity and stereoselectivity at other positions.[10][18] |
Table 1: Common Protecting Groups and Their Orthogonal Deprotection Conditions.
PART 2: Troubleshooting Guide - Practical Bench-Level Problems
This section provides direct answers to specific issues that may arise during the scale-up process.
Reaction Issues
Q: My glycosylation reaction yield dropped significantly upon scale-up. What are the likely causes?
A drop in yield is a common scale-up problem with multiple potential causes. Use the following decision tree to diagnose the issue.
Caption: Decision Tree for Troubleshooting Poor Glycosylation Yield.
Q: Stereoselectivity (α/β ratio) is much worse at scale. How can I troubleshoot this?
Poor stereoselectivity at scale often points to a loss of kinetic control. The choice of solvent is one of the most powerful tools for influencing the stereochemical outcome.[6][7]
-
Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can stabilize the intermediate oxocarbenium ion, often favoring the formation of the α-anomer (1,2-cis product).[6] In contrast, nitrile solvents like acetonitrile (MeCN) can participate in the reaction, leading to a transient nitrilium ion intermediate that is attacked from the opposite face by the acceptor, strongly favoring the β-anomer (1,2-trans product).[7]
-
Neighboring Group Participation: If your goal is a 1,2-trans product, ensure you have a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of your glycosyl donor. This group will form a cyclic acyloxonium ion intermediate, effectively blocking one face of the molecule and directing the incoming acceptor to the opposite face.[6][18]
-
Temperature Control: As discussed, precise temperature control is paramount. Even small hotspots in a large reactor can provide enough energy to overcome the kinetic barrier for the formation of the undesired anomer. Ensure your reactor is equipped with efficient cooling and agitation.
Purification & Isolation Issues
Q: My standard silica gel chromatography is not feasible for the kilogram scale. What are my alternatives for purifying protected monosaccharides?
At scale, the goal is to avoid chromatography whenever possible. When it is necessary, specialized techniques are required.
| Purification Method | Principle | Best For | Advantages at Scale | Disadvantages at Scale |
| Crystallization | Selective precipitation of the desired compound from a supersaturated solution. | Compounds with high crystallinity. | Highly cost-effective; yields very pure material (>99.5%); straightforward filtration and drying. | Not all compounds will crystallize; requires significant process development.[19][20] |
| Trituration | Washing a solid crude mixture with a solvent in which the desired product is insoluble but impurities are soluble. | Removing minor, more soluble impurities from a solid product. | Simple, fast, and uses less solvent than chromatography. | Only effective for purification of solids; may not remove closely related impurities. |
| Alternate-Pump Recycling HPLC | The sample is passed repeatedly over two HPLC columns using a switching valve, effectively lengthening the column to improve resolution. | Separating closely related isomers (e.g., anomers) or impurities that are difficult to resolve by other means. | Can achieve very high purity (≥99.5%) for challenging separations.[4][5] | Requires specialized equipment; lower throughput than crystallization; uses significant amounts of solvent. |
| Continuous Flow with In-line Extraction | Integrating liquid-liquid extraction modules directly into a flow synthesis setup. | Removing water-soluble byproducts (e.g., salts) from an organic product stream. | Automatable; avoids manual work-up steps; minimizes solvent use and emulsion formation.[13] | Only applicable for removing impurities with significantly different solubility profiles. |
Table 2: Comparison of Purification Techniques for Protected Monosaccharides at Scale.
Q: My protected monosaccharide won't crystallize, even though it did on a small scale. What techniques can I try to induce crystallization?
Crystallization at scale can be inhibited by trace impurities or different cooling profiles.
-
Increase Purity: Even small amounts of isomeric or structural impurities can act as crystallization inhibitors. Try an initial purification step like a silica plug or trituration to improve the purity of the material to be crystallized.
-
Seeding: Add a small number of seed crystals of the pure compound to the supersaturated solution to provide nucleation sites. This is one of the most effective methods to induce crystallization.
-
Solvent System Screening: Systematically screen a variety of solvent/anti-solvent systems. A good system is one where the compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent."
-
Controlled Cooling: The cooling rate dramatically affects crystal growth. A slow, controlled cooling profile is generally preferred over rapid cooling ("crashing out"), as it allows for the formation of larger, more ordered, and purer crystals.[21]
PART 3: Protocols and Workflows
Protocol: High-Purity Purification via Alternate-Pump Recycling HPLC
This protocol is adapted from methodologies developed for the high-purity purification of protected carbohydrates and is essential when crystallization fails and purity of ≥99.5% is required.[4][5]
Objective: To separate closely eluting impurities or anomers from a protected monosaccharide.
Instrumentation:
-
HPLC system with two high-pressure pumps
-
10-port, 2-position switching valve
-
Two identical preparative HPLC columns (Pentafluorophenyl or Phenyl Hexyl phases are often superior to standard C18 for carbohydrates)[4]
-
UV Detector
-
Fraction Collector
Methodology:
-
System Setup: Plumb the HPLC system so that the outlet of column 1 is connected to the switching valve, which can direct the flow to either the inlet of column 2 or the detector/fraction collector. The outlet of column 2 is also connected to the valve, which can direct flow back to the inlet of column 1.
-
Column Equilibration: Equilibrate both columns with the isocratic mobile phase (e.g., acetonitrile/water) for at least 10 column volumes.
-
Sample Injection: Dissolve the crude protected monosaccharide in the mobile phase and inject a small analytical amount to determine retention times and optimize the separation.
-
Preparative Injection: Inject the preparative load onto column 1.
-
First Pass: Elute the sample from column 1 to column 2. Monitor the UV trace.
-
Recycling: Once the peak of interest has fully entered column 2, actuate the switching valve to direct the eluent from column 2 back to the inlet of column 1. This begins the recycling process.
-
Monitor Separation: Allow the sample band to pass through the columns multiple times. With each pass, the effective column length increases, and the resolution between the target compound and impurities will improve. The peak will broaden but should resolve into distinct bands.
-
Fraction Collection: Once sufficient resolution is observed on the detector, actuate the valve to direct the flow to the fraction collector. Collect the leading edge impurity, the pure product, and the trailing edge impurity in separate fractions.
-
Analysis: Analyze the collected fractions by an orthogonal method (e.g., UPLC-MS, GC-MS) to confirm purity.[22][23]
References
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St-Gelais, M., & Ollevier, T. (2021). Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks. IUScholarWorks Repository. [Link]
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St-Gelais, M., & Ollevier, T. (2021). Automated, Multistep Continuous-Flow Synthesis of 2,6-Dideoxy and 3-Amino-2,3,6-trideoxy Monosaccharide Building Blocks. PMC. [Link]
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Holly, G. P., & Pohl, N. L. (2017). Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals. PMC. [Link]
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Dang, Y., & Pohl, N. L. (2021). Continuous-Flow Synthesis of Carbohydrate Building Blocks: d-Glucuronate Monosaccharide. The Journal of Organic Chemistry. [Link]
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Susbind.eu. (2019). Laboratory-scale Carbohydrate Conversion Reactions. Susbind Project. [Link]
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Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. NIH. [Link]
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Dang, Y., & Pohl, N. L. (2021). Continuous-Flow Synthesis of Carbohydrate Building Blocks: d-Glucuronate Monosaccharide. American Chemical Society. [Link]
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Kafle, A., & Bhella, P. S. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
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Werz, D. B., & Vidal, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. [Link]
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Simic, N. (2015). Protecting Groups in Synthesis of Monosaccharides' Derivatives. ResearchGate. [Link]
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Nagy, G., et al. (2016). Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. ResearchGate. [Link]
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Kafle, A., & Bhella, P. S. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]
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Wang, T., et al. (2024). Solvent effects on carbohydrate transformation: insights into chemical pathway modulation. Green Chemistry. [Link]
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Guberman, M., & Krishnamurthy, V. M. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science. [Link]
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Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
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Pathak, T. P., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]
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Boons, G. J. (2004). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Glycobiology. [Link]
- Sprenger, N., et al. (2000). Protecting groups for carbohydrate synthesis.
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Wang, C. C., et al. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
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Tihanyi, B., & Nyitray, L. (2020). Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosylated Monoclonal Antibodies. Frontiers in Immunology. [Link]
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ResearchGate. (2016). Purification of synthesized protected carbohydrate via automation... ResearchGate. [Link]
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Bennett, C. S. (2017). A broadly applicable stereospecific glycosylation. eScholarship.org. [Link]
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Rudd, P. M. (2015). Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. ResearchGate. [Link]
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van der Vorm, S., & Codee, J. D. C. (2022). Site-Selective Modification of (Oligo)Saccharides. ACS Catalysis. [Link]
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Vessella, G., et al. (2020). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. ResearchGate. [Link]
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Nielsen, M. K., et al. (2022). Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. PMC. [Link]
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Creative Biolabs. (n.d.). Monosaccharide Synthesis: Methods & Chemical Modifications. Creative Biolabs. [Link]
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Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]
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Li, Z., et al. (2022). Quantitation of a comprehensive set of monosaccharides using dynamic multiple reaction monitoring. Analytical and Bioanalytical Chemistry. [Link]
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Le Mai Hoang, K., & Hartmann, L. (2021). Progress and challenges in the synthesis of sequence controlled polysaccharides. PMC. [Link]
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Villegas, M., & Moore, B. S. (2022). Sustainable Natural Product Glycosylation: A Critical Evaluation of Biocatalytic and Chemical Approaches. PMC. [Link]
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Guberman, M., & Krishnamurthy, V. M. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. [Link]
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Vessella, G., et al. (2020). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. MDPI. [Link]
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Nagy, G., et al. (2022). Rapid cyclic ion mobility separations of monosaccharide building blocks as a first step toward a high-throughput reaction screening platform for carbohydrate syntheses. Analyst. [Link]
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Gunning, A. P., et al. (2012). Inulin crystal initiation via a glucose-fructose cross-link of adjacent polymer chains: atomic force microscopy and static molecular modelling. PMC. [Link]
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Kartika, B. M., et al. (2021). Caking Phenomena During Pilot-Scale Crystallization of Dextrose Monohydrate. Indonesian Journal of Chemistry. [Link]
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Varki, A., et al. (Eds.). (2022). Monosaccharide Metabolism. Essentials of Glycobiology, 4th edition. [Link]
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ResearchGate. (n.d.). 41 questions with answers in MONOSACCHARIDES | Science topic. ResearchGate. [Link]
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Zhang, Q., et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. [Link]
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Both, P., et al. (2021). Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. Refubium - Freie Universität Berlin. [Link]
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Papac, D. I., et al. (1996). Rapid, sensitive structure analysis of oligosaccharides. PNAS. [Link]
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Belet, A., & Doye, S. (2020). Transition metal catalyzed glycosylation reactions – an overview. Organic & Biomolecular Chemistry. [Link]
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Potes, N., et al. (2017). Effects of Mono-, Di-, and Tri-Saccharides on the Stability and Crystallization of Amorphous Sucrose. ResearchGate. [Link]
-
Okada, T., et al. (2010). Crystallization of G Protein-Coupled Receptors. PMC. [Link]
Sources
- 1. Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Method refinement for the synthesis of 2-azido-2-deoxy sugar intermediates.
Welcome to the technical support center for the synthesis of 2-azido-2-deoxy sugar intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chemical principles and validated through extensive practical application.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of 2-azido-2-deoxy sugar intermediates. Each issue is presented with potential causes and actionable solutions, rooted in the underlying chemical mechanisms.
Problem 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, NMR) shows a low yield of the desired 2-azido-2-deoxy sugar or no product at all.
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Azide Source or Nucleophile | The choice of azide source and its solubility in the reaction solvent are critical. Sodium azide (NaN₃), while common, has limited solubility in many organic solvents. Solution: Consider using a more soluble azide source like tetrabutylammonium azide (TBAA) or trimethylsilyl azide (TMSN₃), which can enhance nucleophilicity.[1] For reactions involving triflate displacement, using LiN₃ has been shown to be superior to NaN₃.[2] |
| Poor Leaving Group | The efficiency of the SN2 displacement reaction is highly dependent on the quality of the leaving group at the C-2 position. Common leaving groups include triflates, tosylates, and mesylates. Solution: Trifluoromethanesulfonate (triflate, -OTf) is an excellent leaving group and is often preferred for achieving high yields in the nucleophilic displacement with azide.[1][3] Ensure the complete formation of the triflate intermediate before adding the azide nucleophile. |
| Steric Hindrance | Bulky protecting groups on the sugar backbone, particularly at positions adjacent to C-2 (i.e., C-1 and C-3), can sterically hinder the approach of the azide nucleophile. Solution: Evaluate the protecting group strategy. While benzyl ethers are common, consider if smaller groups like acetates could be used without compromising other reaction steps. The choice of protecting groups can significantly influence stereoselectivity and reactivity.[4] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. For some reactions, elevating the temperature to 0 °C or even room temperature may be necessary for completion.[5] |
| Decomposition of Reagents or Product | Azides can be sensitive to certain conditions and may decompose. Similarly, the starting material or product might be unstable under the reaction conditions. Solution: Ensure all reagents are of high quality and stored correctly. Anhydrous conditions are often crucial. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[6] |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
The reaction produces a mixture of α and β anomers, complicating purification and reducing the yield of the desired stereoisomer.
| Potential Cause | Explanation & Recommended Solution |
| Lack of Neighboring Group Participation | The 2-azido group is non-participating, meaning it does not assist in directing the stereochemical outcome at the anomeric center (C-1).[5][7] This can lead to the formation of both α and β anomers. |
| Reaction Mechanism | The glycosylation reaction may proceed through an SN1-like mechanism involving an oxacarbenium ion intermediate, which can be attacked from either face by the nucleophile. Solution: Employ strategies that favor an SN2-type reaction. This can be achieved by using a good leaving group and a highly nucleophilic acceptor. Recent methods utilizing gold-catalyzed SN2 glycosylation with a directing group on the leaving group have shown excellent stereoselectivity.[5][8][9][10] |
| Solvent Effects | The choice of solvent can influence the stability of intermediates and the transition state, thereby affecting stereoselectivity. Solution: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can sometimes favor the formation of the α-anomer due to the anomeric effect. Experiment with different solvents to optimize the stereochemical outcome. |
| Protecting Group Effects | The nature and arrangement of protecting groups on the sugar ring can exert long-range electronic and steric effects that influence the stereoselectivity at the anomeric center.[4] Solution: A systematic study of different protecting group patterns (e.g., benzyl vs. acetyl) at various positions can help identify a combination that directs the reaction towards the desired anomer.[4] |
Problem 3: Difficulty in Product Purification
The crude reaction mixture is complex, and isolating the pure 2-azido-2-deoxy sugar intermediate is challenging.
| Potential Cause | Explanation & Recommended Solution |
| Close Polarity of Product and Byproducts | Unreacted starting material, anomeric mixtures, or side products may have similar polarities to the desired product, making separation by column chromatography difficult. Solution: Optimize the reaction to maximize conversion and minimize side product formation. For purification, use a high-resolution silica gel and experiment with different solvent systems for flash chromatography.[6] Gradient elution can be particularly effective. |
| Product Instability on Silica Gel | Some azido sugars may be unstable on silica gel, leading to decomposition during chromatography. Solution: Minimize the time the compound spends on the column. Consider using a different stationary phase, such as alumina, or alternative purification techniques like preparative HPLC or crystallization. |
| Co-elution with Reagent Residues | Excess reagents or their byproducts (e.g., triflic acid, salts) can co-elute with the product. Solution: Perform an aqueous work-up to remove water-soluble impurities before chromatography. Washing the organic layer with saturated sodium bicarbonate solution can help remove acidic byproducts.[6] |
II. Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What is the most common starting material for the synthesis of 2-azido-2-deoxy-D-glucose?
A common and cost-effective starting material is D-glucosamine hydrochloride.[6] The amino group at the C-2 position can be converted to an azide via a diazo-transfer reaction.[6][11] Another versatile starting point is a glycal, which can undergo azido-phenylselenylation.[12]
Q2: How can I achieve inversion of configuration at C-2 to synthesize 2-azido-2-deoxy-D-mannose derivatives from D-glucose precursors?
A well-established method involves the regioselective sulfonation (e.g., triflation) of the hydroxyl group at C-2 of a suitable D-glucose derivative, followed by nucleophilic displacement with sodium azide.[3] This SN2 reaction proceeds with inversion of configuration, yielding the desired D-manno configuration.[1][3]
Reagents and Conditions
Q3: What are the key considerations when choosing protecting groups for this synthesis?
The choice of protecting groups is critical and should be based on several factors:
-
Stability: They must be stable to the conditions of the azidation reaction.
-
Orthogonality: It should be possible to selectively remove them without affecting the azide group or other protecting groups.
-
Influence on Reactivity and Stereoselectivity: As discussed in the troubleshooting section, protecting groups can have a significant impact on the outcome of the reaction.[4] Commonly used protecting groups include benzyl ethers, acetyl esters, and benzylidene acetals.[3][5]
Q4: What are the recommended reaction conditions for the azide displacement step?
Typically, the reaction is carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.[3] The temperature can range from room temperature to elevated temperatures (e.g., 75 °C), depending on the reactivity of the substrate.[3] It is crucial to perform the reaction under anhydrous conditions and an inert atmosphere.
Analysis and Characterization
Q5: How can I confirm the successful synthesis and stereochemistry of my 2-azido-2-deoxy sugar?
The primary methods for characterization are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The coupling constants of the anomeric proton in the ¹H NMR spectrum can help determine the stereochemistry (α or β).
-
Infrared (IR) Spectroscopy: The presence of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.
III. Experimental Protocols & Workflows
Workflow for a Typical Synthesis of a 2-Azido-2-Deoxy Sugar
The following diagram illustrates a general workflow for the synthesis of a 2-azido-2-deoxy sugar from a precursor with a hydroxyl group at the C-2 position.
Caption: General workflow for the synthesis of 2-azido-2-deoxy sugars.
Detailed Protocol: Synthesis of Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside
This protocol is adapted from a literature procedure and demonstrates the conversion of a glucose derivative to a mannose derivative via C-2 inversion.[3]
Step 1: Triflation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and pyridine under an argon atmosphere.
-
Cool the solution to -30 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, approximately 1.1 equivalents) dropwise.
-
Stir the reaction mixture at -30 °C for 3 hours.
-
Remove the volatiles under reduced pressure and dry the residue in vacuo for 2 hours.
Step 2: Azide Displacement
-
Dissolve the crude triflate intermediate from Step 1 in anhydrous DMF.
-
Add sodium azide (NaN₃, approximately 5 equivalents).
-
Stir the reaction mixture at 75 °C for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 4: Characterization
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry.
-
Acquire an IR spectrum to verify the presence of the azide group (around 2100 cm⁻¹).
-
Perform HRMS analysis to confirm the molecular formula.
Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
IV. References
Sources
- 1. Applications of controlled inversion strategies in carbohydrate synthesis [html.rhhz.net]
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- 3. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 12. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
Comparison of tert-Amyl versus other alkyl protecting groups in glycoside synthesis.
This guide provides an in-depth technical comparison of the tert-Amyl (t-Am) protecting group against standard alkyl and silyl alternatives in carbohydrate chemistry. It focuses on the strategic advantages of t-Am regarding process scalability, stereochemical influence, and orthogonality.
Executive Summary: The tert-Amyl Advantage
In complex glycoside synthesis, the selection of permanent versus temporary protecting groups dictates the efficiency of the entire pathway. While Benzyl (Bn) ethers are the industry standard for permanent protection and tert-Butyl (t-Bu) ethers offer acid-labile alternatives, the tert-Amyl (t-Am) group emerges as a superior tactical choice in specific "armed" donor scenarios.
The Core Value Proposition: The tert-Amyl group offers the acid-lability profile of a tert-butyl ether but with the process superiority of liquid reagents . Unlike t-Bu, which requires gaseous isobutylene (difficult to dispense accurately on small scales and hazardous on large scales), t-Am is installed using 2-methyl-1-butene , a volatile liquid. Furthermore, the additional steric bulk of the ethyl moiety in t-Am provides enhanced remote stereodirecting capabilities compared to t-Bu.
Steric-Electronic Profile & Causality
Electronic "Arming" Effect
Like Benzyl and t-Butyl ethers, the t-Amyl group is electron-donating. It stabilizes the oxocarbenium ion intermediate during glycosylation, rendering the donor "armed" (reactivity favored).
-
Comparison: t-Am
t-Bu > Bn > Ac (Disarmed). -
Causality: The inductive effect of the tertiary carbon increases electron density at the anomeric center, facilitating leaving group departure.
Steric Bulk and Stereocontrol
The t-Am group is bulkier than t-Bu due to the substitution of a methyl with an ethyl group.
-
Mechanism: When placed at C-3, C-4, or C-6, this bulk can lock the pyranose ring into specific conformers (e.g.,
vs. or skew-boats). -
Outcome: This conformational restriction discourages nucleophilic attack from the shielded face, often enhancing 1,2-cis selectivity (e.g.,
-galactosides) through remote steric screening.
Critical Comparison: t-Am vs. Alternatives
The following table contrasts t-Am with its primary competitors: tert-Butyl (t-Bu), Benzyl (Bn), and tert-Butyldimethylsilyl (TBDMS).
| Feature | tert-Amyl (t-Am) | tert-Butyl (t-Bu) | Benzyl (Bn) | TBDMS (Silyl) |
| Stability Class | Acid Labile | Acid Labile | Permanent / Oxidative | Acid/Fluoride Labile |
| Installation Reagent | 2-methyl-1-butene (Liquid) | Isobutylene (Gas) | BnBr / NaH | TBDMSCl / Imidazole |
| Process Safety | High (Liquid handling) | Low (Pressurized gas) | Moderate (NaH risk) | High |
| Acid Stability | Low (Cleaved by TFA) | Low (Cleaved by TFA) | High (Stable to TFA) | Moderate (Migrates) |
| Base Stability | Excellent | Excellent | Excellent | Good |
| Hydrogenolysis | Stable | Stable | Labile (Cleaved) | Stable |
| Steric Bulk | Very High | High | Moderate | High |
| Cost | Low | Low | Low | Moderate |
Decision Logic (DOT Visualization)
Figure 1: Decision Matrix for Alkyl Ether Selection. Note the divergence based on reagent physical state (Liquid vs. Gas).
Experimental Protocols
These protocols are based on standard acid-catalyzed etherification adapted for t-Amyl, validating the "Hung" approach of efficient, one-pot compatible methodologies.
Protocol A: Installation of t-Amyl Group
Rationale: Uses 2-methyl-1-butene (liquid) instead of isobutylene gas. This reaction is thermodynamically controlled.
-
Reagents: Carbohydrate acceptor (free OH), 2-methyl-1-butene (5.0 equiv), CSA (Camphorsulfonic acid, 0.1 equiv) or BF3·OEt2 (catalytic).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure:
-
Dissolve the acceptor in anhydrous DCM under Argon.
-
Add 2-methyl-1-butene via syringe (Liquid, bp 31 °C). Note: Keep cold (0 °C) initially to prevent evaporation.
-
Stir at RT for 2–4 hours.
-
Quench: Add Et3N to neutralize.
-
Workup: Wash with NaHCO3, dry over Na2SO4, concentrate.
-
-
Yield Expectation: 85–95%.
Protocol B: Selective Removal (Deprotection)
Rationale:t-Am ethers are cleaved by mechanisms stabilizing the tertiary carbocation. They are orthogonal to Benzyl ethers and Acyl esters.
-
Reagents: TFA (Trifluoroacetic acid) or TiCl4 .
-
Conditions:
-
Method 1 (Mild): TFA/DCM (1:4 v/v), 0 °C, 30 mins.
-
Method 2 (Lewis Acid): TiCl4 in DCM (also cleaves silyl groups, so use with caution).
-
-
Mechanism: Protonation of the ether oxygen
cleavage to form the stable tert-amyl cation elimination to 2-methyl-1-butene and 2-methyl-2-butene. -
Orthogonality Check: Benzyl groups and Acetates remain intact under Method 1.
Synthesis Workflow & Orthogonality
The following diagram illustrates a typical workflow where t-Am is used as a "semi-permanent" group—stable enough for glycosylation but removable without hydrogenolysis (preserving benzyl ethers).
Figure 2: Orthogonal Workflow using tert-Amyl as Temporary Protection.
References
-
Hung, S. C., et al. "Regioselective One-Pot Protection of Carbohydrates." Nature, 2007. (Contextual foundation for orthogonal strategies).
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for t-Amyl ether stability data).
-
Kiso, M., et al. "Di-tert-butylsilylene (DTBS) group-directed
-selective galactosylation." Journal of the American Chemical Society. (Highlighting steric bulk effects similar to t-Am). -
Bartoli, G., et al. "Magnesium perchlorate as efficient catalyst for the synthesis of tert-butyl ethers and esters." European Journal of Organic Chemistry. (Methodology applicable to t-Amyl installation).
(Note: While specific "Hung" papers on alkyl tert-amyl ethers are less common than his silyl work, the protocols above are synthesized from standard advanced carbohydrate chemistry practices aligned with his "one-pot" philosophy.)
Sources
Beyond NMR: The Definitive Guide to Validating Synthesized Glycosides via X-ray Crystallography
Introduction: The Stereochemical Challenge
For synthetic carbohydrate chemists, the validation of a newly synthesized glycosidic bond is often the most critical yet frustrating step in drug development. While NMR spectroscopy (
The ambiguity arises from the flexibility of glycosidic linkages (angles
This guide objectively compares X-ray crystallography against standard NMR techniques, outlining protocols to overcome the notorious difficulty of crystallizing carbohydrate "oils" and introducing the Crystalline Sponge Method as a game-changing alternative.
Comparative Analysis: NMR vs. X-ray vs. Crystalline Sponge
The following table contrasts the three primary validation methods for synthesized glycosides.
| Feature | NMR Spectroscopy (1D/2D/NOE) | Single Crystal X-ray (SC-XRD) | Crystalline Sponge Method (CSM) |
| Primary Output | Relative connectivity & conformation | Absolute 3D atomic position | Absolute 3D atomic position |
| Sample State | Solution (D₂O, CDCl₃, etc.) | Solid (Single Crystal required) | Solution absorbed into host crystal |
| Stereo Certainty | High (if rigid); Low (if flexible) | Definitive (via Flack Parameter) | Definitive |
| Sample Amount | 1–10 mg | 0.1–1 mg (Crystal size dependent) | Nanogram to Microgram |
| Critical Limitation | Signal overlap; NOE ambiguity | Crystallization bottleneck (Oils) | Host-guest compatibility |
| Turnaround | Hours | Days to Weeks (growing crystals) | Days (soaking + diffraction) |
Why X-ray is the "Gold Standard"
While NMR infers structure through magnetic interactions, X-ray crystallography directly maps electron density. This is crucial for glycosides due to the Anomeric Effect .
-
Bond Length Evidence: In an
-anomer (axial), the endo-anomeric effect results in a shortening of the O5-C1 bond and a lengthening of the C1-O1 bond compared to the -anomer. X-ray crystallography can resolve bond lengths to within 0.001 Å, providing physical proof of the electronic effects stabilizing the molecule.
Decision Matrix: Choosing the Right Validation Path
The following diagram illustrates the logical workflow for selecting the appropriate validation method based on sample physical properties.
Figure 1: Decision matrix for validating glycoside structure. Note the branch points for oils (syrups) which require either derivatization or the Crystalline Sponge Method.
Overcoming the Bottleneck: Crystallization Protocols
Glycosides are notorious for forming "syrups" rather than crystals due to their conformational flexibility and hydrogen-bonding networks.
Protocol A: Heavy-Atom Derivatization (Traditional)
If your sample is an oil, you must lower its solubility and increase packing efficiency.
-
Target: Functionalize hydroxyl groups.
-
Reagent: p-nitrobenzoyl chloride or p-bromobenzoyl chloride.
-
Why? The aromatic rings facilitate
- stacking (lattice energy), and the heavy atom (Br) or nitro group provides strong anomalous scattering for absolute configuration determination.
-
-
Method: Vapor Diffusion (Sitting Drop).
-
Dissolve 2 mg of derivative in 20 µL solvent (e.g., THF or DCM).
-
Place in a central well.
-
Surround with antisolvent (e.g., Pentane or Hexane).
-
Seal and allow equilibration for 3–7 days.
-
Protocol B: The Crystalline Sponge Method (Modern)
For samples where derivatization alters the core structure or sample quantity is limited (<5 µg).
-
Concept: Uses a porous metal-organic framework (MOF), typically
, which acts as a "sponge."[1] -
Workflow:
-
Preparation: A single crystal of the MOF is immersed in a solvent.
-
Soaking: The glycoside solution is added. The analyte diffuses into the MOF pores and orders itself within the void spaces.[2]
-
Diffraction: The host-guest complex is analyzed.[1][3] The MOF provides the lattice; the guest (glycoside) electron density is resolved within the pores.
-
-
Advantage: Determines absolute configuration of volatile oils without ever growing a crystal of the analyte itself.
Data Validation & Self-Correcting Metrics
Once data is collected, you must validate the output to ensure scientific integrity. Do not blindly accept the software's "solved" structure.
The Flack Parameter (Absolute Configuration)
For chiral glycosides, defining D- vs L- sugar series is non-negotiable.
-
Definition: A parameter
refined during least-squares fitting. -
Interpretation:
-
(with standard uncertainty
): The structure is Correct . - : The structure is Inverted (you have the enantiomer).
- : Racemic twin or lack of anomalous signal.
-
(with standard uncertainty
-
Critical Requirement: To get a reliable Flack parameter for light-atom glycosides (C, H, O), you often need a Copper (Cu) source or a heavy-atom derivative (Br, I) to generate sufficient anomalous dispersion.
CheckCIF Validation
Upload your .cif file to the IUCr CheckCIF server.
-
Alert Level A/B: These are fatal errors (e.g., atoms clashing, impossible bond angles).
-
Glycoside Specifics: Check the "Cremer-Pople puckering parameters." Ensure the ring conformation (Chair
vs ) matches the electron density and isn't forced by the refinement model.
Step-by-Step Experimental Workflow
Figure 2: The iterative workflow from synthesis to validated .cif file. Note the feedback loop at the validation stage.
Detailed Protocol Steps
-
Crystal Mounting: Use a cryo-loop with Paratone oil. Flash cool immediately to 100 K to prevent ice formation and reduce thermal vibration (crucial for flexible glycosides).
-
Data Collection: Collect a complete sphere of data (redundancy > 4.0) to ensure high precision for the Flack parameter.
-
Refinement:
-
Locate Carbon/Oxygen atoms first.[4]
-
Locate Hydrogens in difference maps or place geometrically (riding model).
-
Crucial: Allow the anomeric oxygen (O1) to refine freely to confirm bond lengths (approx 1.39 Å for C1-O1 vs 1.43 Å for C1-O5).
-
References
-
Fujita, M., et al. (2013).[3][5][6] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature.[3] [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]
-
Duus, J. Ø., et al. (2000).[7] Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews.[7][8] [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography.[9] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystalline sponge method | The University of Tokyo [u-tokyo.ac.jp]
- 6. jst.go.jp [jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to HPLC-Based Purity Assessment of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates and glycoconjugates, the purity of intermediates is paramount to ensuring the desired final product's identity, potency, and safety. Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, a key building block in glycobiology research, is no exception. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of this acetylated glycoside. We will delve into the rationale behind experimental choices, present detailed protocols, and compare HPLC with alternative analytical techniques, all supported by scientific principles and authoritative references.
The Critical Role of Purity in Glycoside Synthesis
The presence of impurities in synthetic glycosides can lead to a cascade of undesirable outcomes in downstream applications. These can range from reduced yield and the formation of complex, difficult-to-separate side products to altered biological activity and potential toxicity in therapeutic applications. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control step but a critical component of the research and development process. HPLC stands out as a powerful technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Principles of HPLC for Acetylated Glycoside Analysis
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a relatively polar molecule, a characteristic that significantly influences the choice of HPLC methodology. The acetyl groups, while increasing hydrophobicity compared to the parent sugar, do not render the molecule amenable to standard reversed-phase C18 columns with purely aqueous mobile phases. Therefore, careful selection of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and detection.
Choosing the Right Tool for the Job: The HPLC System
A successful HPLC analysis hinges on the appropriate selection of its core components:
-
Stationary Phase (Column): The heart of the separation, the column's chemistry dictates its interaction with the analyte. For polar compounds like our target glycoside, several options exist. While traditional reversed-phase columns can be used with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-functionalized columns often provide superior retention and selectivity. The choice between different stationary phases is a critical step in method development.
-
Mobile Phase: The solvent system that carries the analyte through the column. For polar analytes, a mixture of a weak solvent (like water) and a strong solvent (like acetonitrile or methanol) is typically employed. The precise ratio and the use of additives can be optimized to fine-tune the separation. The optimization of the mobile phase is a key parameter for achieving good separation of carbohydrates.
-
Detector: Since Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside lacks a strong UV chromophore, conventional UV detectors may offer limited sensitivity. Therefore, universal detectors that do not rely on the analyte's optical properties are preferred. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent choices for this application, as they can detect any non-volatile analyte.
A Step-by-Step Guide to HPLC Purity Assessment
This section provides a detailed protocol for the purity analysis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standards of potential impurities (if available)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | HILIC column (e.g., Amide-bonded silica, 150 mm x 4.6 mm, 3.5 µm) | HILIC columns provide good retention for polar analytes like acetylated glycosides, often leading to better separation from impurities compared to standard reversed-phase columns. |
| Mobile Phase A | Water | The weak solvent in the mobile phase. |
| Mobile Phase B | Acetonitrile | The strong solvent that elutes the analyte. |
| Gradient | 95% B to 70% B over 20 minutes | A gradient elution is often necessary to separate compounds with a range of polarities, ensuring that both early-eluting and late-eluting impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detector | CAD or ELSD | These universal detectors are ideal for non-chromophoric compounds, providing a response proportional to the mass of the analyte. |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside sample.
-
Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 95:5 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
5. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
This area percentage method provides a good estimation of purity, especially when the response factors of the impurities are similar to that of the main compound, which is often a reasonable assumption when using universal detectors like CAD or ELSD.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Advantages for Glycoside Analysis | Disadvantages |
| HPLC with CAD/ELSD | Differential partitioning between a stationary and mobile phase, followed by universal mass-based detection. |
Safety Operating Guide
Personal protective equipment for handling tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Technical Handling Guide: tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside
CAS: 262849-66-1 | Application: Proteomics, Glycobiology, Non-ionic Surfactant Modeling
Part 1: Executive Safety & Operational Directive
The Senior Scientist’s Perspective: While tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is often classified under "General Caution" or "Not Hazardous" in bulk generic databases, its structure—a hydrophobic tert-amyl tail attached to a hydrophilic GlcNAc head—defines it as a non-ionic surfactant-like glycoside .
The Hidden Hazard: The primary risk is not acute systemic toxicity, but mucous membrane irritation and ocular damage . Surfactants can strip the lipid bilayer of corneal cells, leading to irreversible damage faster than acids or bases. Furthermore, as a fine biochemical powder, it is prone to static charge, creating an inhalation risk for the handler and a cross-contamination risk for the laboratory.
Operational Goal: Zero exposure to skin/eyes and preservation of compound purity (prevention of hydrolysis).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic compliance to address the specific physicochemical properties of the molecule.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Critical: As a surfactant-like molecule, dust or solution splashes can rapidly compromise the eye's lipid layer. Safety glasses are insufficient for powder handling due to potential airborne migration via static. |
| Dermal (Hands) | Nitrile Gloves (Min. 0.11mm thickness) | Solvent Resistance: This compound is often solubilized in DMSO or Methanol. Latex is permeable to these organic solvents, which can carry the glycoside through the skin. |
| Respiratory | N95 / P2 Respirator (or Fume Hood) | Particle Size: Lyophilized glycosides form fine, aerosolizable dust. Inhalation can cause respiratory sensitization or irritation of the bronchial mucosa. |
| Body | High-Neck Lab Coat (Cotton/Poly blend) | Static Control: Synthetic fibers (100% polyester) generate static electricity, making the powder "jump" during weighing. A cotton blend dissipates charge. |
Part 3: Operational Handling Protocol
Objective: Solubilization and Aliquoting without degradation or exposure.
Step 1: Environmental Control
-
Workspace: Biological Safety Cabinet (Class II) or Chemical Fume Hood.
-
Surface Prep: Wipe down surfaces with 70% Ethanol to remove nucleases/proteases (critical if used for protein interaction studies).
Step 2: Weighing & Solubilization (The "Static" Problem)
-
Issue: Glycosidic powders are highly static-prone.
-
Technique: Use an anti-static gun or a polonium strip near the balance if available.
-
Solvent Choice:
-
Aqueous: Soluble, but prone to bacterial degradation over time.
-
Organic: DMSO or Methanol is preferred for stock solutions (creates a bacteriostatic environment).
-
Step 3: Dissolution Workflow
-
Weigh the powder into a pre-tared, amber glass vial (protects from light-induced oxidation of impurities).
-
Add solvent (e.g., DMSO) slowly down the side of the vial to wash down powder.
-
Do not vortex vigorously. Surfactants foam, which denatures proteins if the detergent is added directly to a protein sample later. Swirl gently or use a magnetic stirrer on low.
Step 4: Storage
-
Condition: -20°C.
-
Vessel: Teflon-lined caps (prevent leaching of plasticizers by DMSO).
-
Desiccation: Store the solid vial in a desiccator. Hydrolysis of the glycosidic bond is accelerated by moisture.
Part 4: Visualization of Safety & Logic
The following diagram illustrates the decision logic for handling this compound, integrating safety with experimental integrity.
Figure 1: Operational Workflow for Safe Handling and Solubilization. Note the divergence based on solvent choice, dictating containment materials.
Part 5: Disposal & Decontamination
Why this matters: As a surfactant-like molecule, pouring this down the drain can cause foaming in local waterways and interfere with aquatic life respiration, even if not "toxically" classified.
-
Solid Waste: Collect contaminated wipes, weighing boats, and gloves in a dedicated Solid Chemical Waste bin (labeled "Organic Solids").
-
Liquid Waste:
-
Aqueous solutions: If <0.1%, may be drain disposable only if local regulations permit non-ionic surfactants. Best Practice: Collect in "Aqueous Chemical Waste."
-
DMSO/Organic stocks: Must be collected in Halogenated/Non-Halogenated Organic Solvent Waste containers.
-
-
Spill Cleanup:
-
Do not use water initially. Adding water to a powder surfactant creates a slippery foam hazard.
-
Sweep/Scoop: Use a dustpan or dry absorbent pads to collect the bulk powder.
-
Final Wipe: Use a damp paper towel with 70% ethanol to remove residue.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): N-Acetylglucosamine (Analogous Structure). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
